molecular formula C18H20Cl2N4O2S B609762 ORC-13661 HCl CAS No. 1589571-77-6

ORC-13661 HCl

Cat. No.: B609762
CAS No.: 1589571-77-6
M. Wt: 427.344
InChI Key: AILAJXCIBMDGMN-IYWIJXFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORC-13661, also known as BPN-13661, is a Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. ORC-13661 protects mechanosensory hair cells with HC50 of 120 nM and demonstrated 100% protection in the zebrafish assay, superior physiochemical and pharmacokinetic and toxicologic properties as well as complete in vivo protection in rats. ORC-13661 is being developed by Oricula Therapeutics.

Properties

CAS No.

1589571-77-6

Molecular Formula

C18H20Cl2N4O2S

Molecular Weight

427.344

IUPAC Name

(8S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide hydrochloride

InChI

InChI=1S/C18H19ClN4O2S.ClH/c1-23-11-6-7-13(23)15-12(8-11)14(16(20)24)17(26-15)22-18(25)21-10-4-2-9(19)3-5-10;/h2-5,11,13H,6-8H2,1H3,(H2,20,24)(H2,21,22,25);1H/t11?,13-;/m0./s1

InChI Key

AILAJXCIBMDGMN-IYWIJXFJSA-N

SMILES

O=C(C1=C(NC(NC2=CC=C(Cl)C=C2)=O)SC3=C1CC4CC[C@@H]3N4C)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORC-13661;  ORC 13661;  ORC13661;  BPN-13661;  BPN 13661;  BPN13661.

Origin of Product

United States

Foundational & Exploratory

ORC-13661 HCl: Mechanistic Blockade of MET Channels for Otoprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ORC-13661 HCl is a novel, small-molecule otoprotectant developed to prevent sensorineural hearing loss caused by aminoglycoside antibiotics (AGs) and cisplatin. Unlike antioxidants that attempt to scavenge downstream reactive oxygen species (ROS), ORC-13661 operates upstream at the point of entry.

This guide details the mechanism of action (MoA) of ORC-13661, defining it as a high-affinity, permeant blocker of the mechanoelectrical transducer (MET) channel .[1][2][3][4][5] By competitively inhibiting the MET channel—the primary entry route for ototoxic drugs—ORC-13661 prevents the intracellular accumulation of toxins without abolishing the mechanotransduction required for hearing.[4][5]

Molecular Mechanism of Action

The efficacy of ORC-13661 relies on its interaction with the Transmembrane Channel-like 1 (TMC1) and TMC2 proteins, which form the pore of the MET channel at the tips of hair cell stereocilia.

The "Permeant Blocker" Hypothesis

Aminoglycosides are polycationic molecules that hijack the cation-selective MET channel to enter hair cells.[2] Once inside, they target mitochondrial ribosomes, leading to proteotoxicity and oxidative stress.

ORC-13661 functions as a competitive inhibitor with unique kinetic properties:

  • High Affinity: It binds to the MET channel pore with a half-blocking concentration (

    
    ) of ~0.14 µM (at -104 mV).
    
  • Reversibility: Unlike the irreversible damage caused by AGs, ORC-13661’s block is transient.

  • Permeation: Electrophysiological data indicates that ORC-13661 is a "permeant blocker."[1][3][4][5][6] It dwells in the channel pore long enough to block AG entry but eventually passes through or disassociates, allowing physiological cations (

    
    , 
    
    
    
    ) to flow when the drug concentration drops or membrane potential changes.
Mechanism Visualization

The following diagram illustrates the competitive exclusion of aminoglycosides by ORC-13661.

ORC_Mechanism node_ext Extracellular Space (Endolymph) AG Aminoglycosides (Gentamicin/Amikacin) ORC ORC-13661 node_cyto Intracellular Cytosol MET MET Channel Pore (TMC1/TMC2 Complex) AG->MET Hijacks Entry ORC->AG Prevents Entry ORC->MET High-Affinity Blockade (Competitive) Mito Mitochondrial Ribosomes MET->Mito Intracellular Accumulation Hearing Auditory Signal Transduction MET->Hearing Physiological Cation Flow ROS ROS Generation & Apoptosis Mito->ROS Toxicity Cascade

Figure 1: ORC-13661 competes with aminoglycosides for the MET channel pore, preventing the intracellular accumulation that triggers apoptosis.

Comparative Pharmacology & Efficacy Data

ORC-13661 demonstrates broad-spectrum protection against various aminoglycosides and cisplatin.[1][2][4][5][6][7] The table below summarizes the protective potency (


: concentration required for 50% Hair Cell survival) versus the concentration of the toxin used.

Table 1: In Vitro Protective Potency of ORC-13661 Data derived from zebrafish lateral line and mouse cochlear explant assays (Kitcher et al., 2019).

OtotoxinToxin Conc.[2][3][4][5][6][8][9][10]ORC-13661

Protective Index
Gentamicin 50 µM1.64 µM High
Neomycin 200 µM0.19 µM Very High
Amikacin 1000 µM0.22 µM Very High
Cisplatin 200 µM2.20 µM Moderate

Technical Insight: The low


 values relative to toxin concentrations highlight the high affinity of ORC-13661 for the MET channel. It effectively "out-competes" the toxins even when they are present in molar excess.

Experimental Validation Framework

To validate the mechanism of ORC-13661 in your own research or drug development pipeline, the following protocols are the gold standard. These methodologies ensure self-validation through positive and negative controls.

Protocol A: FM1-43 Dye Uptake Assay

Purpose: To verify MET channel blockade. FM1-43 is a styryl dye that enters hair cells specifically via open MET channels. If ORC-13661 works, FM1-43 fluorescence should decrease.

Model: Zebrafish larvae (5 days post-fertilization) or Mouse Cochlear Explants (P2-P3).

  • Preparation: Acclimate larvae in E3 medium.

  • Pre-incubation: Incubate larvae with ORC-13661 (0.1 - 10 µM) for 10 minutes.

    • Control: E3 medium only.

  • Dye Loading: Add FM1-43 (3 µM) to the bath for 30 seconds (flash exposure).

  • Wash: Immediately wash 3x with fresh E3 medium to remove extracellular dye.

  • Imaging: Image lateral line neuromasts using a confocal microscope (Excitation ~470nm, Emission ~580nm).

  • Quantification: Measure mean fluorescence intensity (MFI) of hair cell bundles.

    • Validation Criteria: ORC-13661 treated cells must show dose-dependent reduction in MFI compared to controls.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To characterize the kinetics of the block (permeant vs. pore block).

Model: Organ of Corti explants from P2-P4 mice.

  • Setup: Standard whole-cell configuration on outer hair cells (OHCs).

    • Intracellular Solution: CsCl-based (to block

      
       channels).
      
    • Extracellular Solution: Standard perilymph-like saline (1.3 mM

      
      ).
      
  • Stimulation: Apply a fluid jet stimulus to deflect stereocilia and open MET channels.

  • Voltage Protocol: Hold membrane potential at -84 mV . Step to hyperpolarized potentials (up to -164 mV) and depolarized potentials (+96 mV).[1]

  • Drug Application: Perfuse ORC-13661 (0.01 - 10 µM) locally.

  • Analysis:

    • Observe reduction in macroscopic MET current (

      
      ).
      
    • The "Permeant" Signature: Look for relief of block at extreme hyperpolarized potentials (e.g., -164 mV).[6] If the current recovers slightly at very negative voltages, it confirms the drug is being driven through the channel (permeant block) rather than permanently plugging it.

Translational Workflow

The development of ORC-13661 followed a rigorous path from phenotypic screening to clinical trials.

Workflow Step1 Phenotypic Screen (Zebrafish Lateral Line) Step2 Hit Optimization (PROTO-1 -> ORC-13661) Step1->Step2 SAR Refinement Step3 Mechanistic Validation (Patch Clamp & FM1-43) Step2->Step3 Target Confirmation Step4 In Vivo Efficacy (Rat ABR - Amikacin Model) Step3->Step4 Mammalian Translation Step5 Clinical Trials (Phase 1 Safety / Phase 2 Efficacy) Step4->Step5 IND Approval

Figure 2: The translational pipeline for ORC-13661, moving from zebrafish screening to human clinical trials.

References

  • Kitcher, S. R., et al. (2019).[2][11][12][13][14] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][2][4][5][6][7][10][11] JCI Insight, 4(15), e126764.[2][3][4]

  • Chowdhury, S., et al. (2018).[11][15] Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[2][11][14] Journal of Medicinal Chemistry, 61(1), 84–97.[11][14]

  • Oricula Therapeutics. (2024).[11][13] ORC-13661 Product History and Clinical Status. Oricula Therapeutics Official Site.

  • Alharazneh, A., et al. (2011).[2][3][13] Functional hair cell mechanotransducer channels are required for aminoglycoside ototoxicity.[2][3] PLoS One, 6(7), e22347.[2][3]

Sources

A Technical Guide to Mechanoelectrical Transducer (MET) Channel Blockers for Otoprotection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanoelectrical transducer (MET) channel, its critical role in hearing, and its validation as a prime therapeutic target for otoprotection. We will examine the mechanisms by which ototoxic drugs induce hearing loss, the pharmacology of MET channel blockers, and the experimental workflows essential for the discovery and validation of novel otoprotective compounds.

Part 1: The Mechanoelectrical Transducer (MET) Channel: The Gateway to Hearing

The conversion of sound, a mechanical force, into an electrical signal that the brain can interpret is a process known as mechanoelectrical transduction.[1][2] This remarkable feat occurs within the inner ear's sensory hair cells and is entirely dependent on the function of a specialized ion channel: the MET channel.[2]

Molecular Architecture and Function of the MET Channel

Hair cells possess a bundle of actin-rich stereocilia on their apical surface, arranged in rows of increasing height.[1][3][4] These stereocilia are connected by fine protein filaments called tip links.[3][4][5] When sound waves cause the hair bundle to deflect, tension is applied to these tip links, which pulls open the MET channels located near the tips of the shorter stereocilia.[1][3][4][6] This gating mechanism is incredibly fast, allowing for the precise temporal resolution of sound.[6]

The MET channel is a non-selective cation channel, primarily allowing the influx of potassium (K+) and calcium (Ca2+) ions from the surrounding endolymph.[3][7] The core pore-forming subunit of the MET channel is now understood to be a complex of Transmembrane Channel-Like (TMC) proteins, specifically TMC1 and TMC2.[1][8][9] Several accessory proteins, including TMIE, LHFPL5, and CIB2, are also critical for the proper function and localization of the channel complex.[4][8][9]

The MET Channel in Auditory Pathology: A Prime Target for Otoprotection

The very channel that enables hearing is also a key gateway for ototoxic drugs, making it a critical target for therapeutic intervention.[10] Two major classes of drugs known for their ototoxic side effects are aminoglycoside antibiotics (e.g., gentamicin, kanamycin) and the platinum-based chemotherapy agent, cisplatin.[11][12]

Mechanism of Ototoxicity:

  • Aminoglycoside Entry: There is substantial evidence that aminoglycosides directly enter hair cells by permeating the MET channel pore.[13][14][15] Once inside, they wreak havoc through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial protein synthesis, and activation of apoptotic cell death pathways.[11][16][17]

  • Cisplatin Entry and Damage: While the entry mechanism for cisplatin is less clear and may involve other transporters like OCT2, its ototoxicity is also linked to the generation of ROS and the induction of apoptosis.[16][17][18][19] The MET channel's role may be more related to facilitating a damaging influx of Ca2+ that contributes to the overall cellular stress.[19]

The central role of the MET channel as a port of entry for ototoxic agents provides a clear and compelling rationale for otoprotection: by blocking the channel, we can prevent the initial uptake of the toxic drug and avert downstream hair cell death.[10][13]

Part 2: Pharmacology of MET Channel Blockers for Otoprotection

The strategy of blocking the MET channel to prevent drug-induced hearing loss has spurred the investigation of various compounds. An ideal blocker should be potent, reversible, and specific, preventing ototoxin entry without permanently impairing normal hearing function.

Classes of MET Channel Blockers

A diverse range of molecules has been shown to block the MET channel. These can be broadly categorized:

  • Alkaloids: Compounds like quinine, d-tubocurarine, and berbamine are well-established MET channel blockers.[14][20][21] They often act as permeant blockers, meaning they enter and occlude the pore.

  • Aminoglycosides Themselves: Ironically, at high concentrations, aminoglycosides can act as open-channel blockers, a property that has been exploited to study the channel's pore.[20]

  • Diuretics: Amiloride and its derivatives are known to antagonize the MET channel.[14][20]

  • Novel Small Molecules: High-throughput screening efforts have identified novel chemical scaffolds with MET channel blocking activity.[22][23][24] These compounds, such as ORC-13661 and UoS-7692, represent a promising new generation of otoprotective drug candidates.[13][22][23]

Mechanism of Action: How Blockers Protect Hair Cells

The primary protective mechanism of these compounds is competitive inhibition. By physically occupying the channel's pore or its external vestibule, the blocker prevents the larger, more toxic aminoglycoside molecules from entering the hair cell.[13][23]

This is a direct, upstream intervention. Instead of trying to mitigate the downstream effects of the ototoxin (e.g., scavenging free radicals), MET channel blockade prevents the initial insult, which is a more robust therapeutic strategy.[10] Studies have demonstrated that effective MET channel blockers significantly reduce the uptake of fluorescently-labeled gentamicin into hair cells.[23]

Key Compounds and Their Preclinical Status

The development of otoprotective MET channel blockers is an active area of research. The table below summarizes key data for several notable compounds.

CompoundClassReported Efficacy (Model)Mechanism of ActionReference
d-Tubocurarine AlkaloidPrevents gentamicin-induced hair cell loss (rat cochlear explants)Permeant MET channel blocker[14]
Quinine AlkaloidPrevents gentamicin-induced hair cell loss (rat cochlear explants)Permeant MET channel blocker[14]
Berbamine AlkaloidProtects against aminoglycoside toxicity (zebrafish)MET channel blocker[13]
ORC-13661 Small MoleculeProtects against amikacin-induced hearing loss (rats); protects against gentamicin and cisplatin (mouse cochlear cultures)High-affinity permeant MET channel blocker[13][15][23]
UoS-7692 BenzimidazoleProtects against gentamicin, kanamycin, and tobramycin (mouse cochlear cultures); partially preserves hearing in vivo (mice)Permeant MET channel blocker[22][23][24]
Benzamil Diuretic DerivativeReduces dye uptake in hair cells, indicating MET channel blockMET channel blocker[25]

Part 3: Experimental Workflows for Screening and Validating MET Channel Blockers

A multi-tiered approach, moving from high-throughput in vitro screens to complex in vivo models, is essential for identifying and validating clinically viable otoprotective drug candidates.

In Vitro and Ex Vivo Assays for Primary Screening

The lateral-line system of zebrafish larvae contains hair cells that are homologous to those in the mammalian inner ear and are externally located, making them ideal for rapid screening.[22]

Rationale: This model allows for the testing of thousands of compounds in multi-well plates to quickly identify "hits" that prevent hair cell death upon co-incubation with an ototoxin like neomycin or gentamicin.[22][24]

Promising hits from the primary screen are then validated in a more physiologically relevant mammalian system.

Rationale: Using cochleae dissected from early postnatal mice (P3-P5) allows for the direct observation and quantification of outer hair cell (OHC) survival after exposure to ototoxins with and without the candidate protective compound.[14][22] This model preserves the intricate architecture of the organ of Corti.

This is the gold-standard technique for directly measuring the function of the MET channel and confirming blockade by a candidate compound.

Rationale: By recording the ionic currents that flow through the MET channels of OHCs in response to hair bundle deflection, one can precisely quantify the degree of channel block produced by a drug candidate across a range of membrane potentials.[22][26] This provides definitive evidence of the mechanism of action.

Detailed Protocol: Whole-Cell Patch-Clamp Recording from OHCs in Mouse Cochlear Explants

  • Preparation: Dissect the organ of Corti from a P4-P6 mouse in chilled, oxygenated Leibovitz’s L-15 medium. Secure the apical turn of the cochlea to a glass coverslip in the recording chamber.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl2, 0.9 MgCl2, 0.7 NaH2PO4, 5.6 D-glucose, 10 HEPES-NaOH. pH 7.4.

    • Intracellular Solution (in mM): 135 KCl, 3.5 MgCl2, 0.1 CaCl2, 5 EGTA, 5 HEPES, 2.5 Na2ATP. pH 7.2.

  • Recording:

    • View the preparation using a fixed-stage upright microscope with differential interference contrast (DIC) optics.

    • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Approach an OHC with the pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Stimulation & Data Acquisition:

    • Deflect the hair bundle using a fluid jet or a stiff glass probe attached to a piezoelectric actuator. Apply step deflections to elicit MET currents.

    • Hold the cell at a negative potential (e.g., -84 mV) and record currents using an appropriate amplifier and data acquisition software.

  • Drug Application:

    • Obtain a stable baseline recording of the MET current.

    • Perfuse the experimental compound at the desired concentration into the recording chamber.

    • Record the MET current during drug exposure to measure the degree of block.

    • Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the block.[22][26]

  • Validation: The protocol's integrity is validated by the stability of the baseline recording, the formation of a high-resistance seal, and the ability to elicit consistent, mechanically-gated currents before drug application.

In Vivo Models of Ototoxicity and Otoprotection

The final preclinical step is to test the compound's efficacy in a living animal model. This is critical for evaluating pharmacokinetics, safety, and real-world protective effects.

Rationale: In vivo models account for the complexities of drug delivery across the blood-labyrinth barrier, systemic metabolism, and the overall physiological response to the ototoxic insult.[11][15]

Protocol: Kanamycin/Furosemide-Induced Hearing Loss Model in Mice

  • Animal Model: Use adult mice (e.g., CBA/CaJ strain) with normal baseline hearing confirmed by Auditory Brainstem Response (ABR) testing.

  • Drug Administration:

    • Protective Compound: Administer the candidate drug (e.g., UoS-7692) via an appropriate route, such as transtympanic injection to achieve high local concentrations, or systemic injection (e.g., intraperitoneal) to test for systemic efficacy.[22][23]

    • Ototoxic Insult: Administer a high dose of an aminoglycoside (e.g., kanamycin, subcutaneous injection) followed by the loop diuretic furosemide (intraperitoneal injection). Furosemide potentiates the ototoxicity of the aminoglycoside.

  • Outcome Measures:

    • Functional Assessment: Measure ABR thresholds at multiple frequencies (e.g., 8, 16, 32 kHz) at baseline and several weeks post-treatment to quantify the degree of hearing loss. A smaller threshold shift in the treated group compared to the control group indicates otoprotection.

    • Histological Assessment: After the final ABR, perfuse the animals, dissect the cochleae, and perform immunohistochemistry (e.g., staining for myosin VIIa) to visualize and count surviving hair cells. A higher number of surviving OHCs in the protected group confirms the functional data.[22]

  • Self-Validation: The model is validated by ensuring the ototoxic regimen causes a significant and reproducible hearing loss and hair cell death in the control (vehicle-treated) group. The baseline ABRs confirm the initial healthy state of the auditory system.

Workflow Diagram for Otoprotective Drug Discovery

The following diagram illustrates the logical progression from initial screening to preclinical validation for a MET channel blocker.

Otoprotection_Workflow cluster_0 In Vitro / Ex Vivo Screening cluster_1 Preclinical Development A High-Throughput Screen (10,000+ compounds) in Zebrafish Lateral Line B Hit Confirmation & Dose-Response in Mouse Cochlear Explant Culture A->B ~50-100 Hits C Mechanism of Action Validation: MET Channel Electrophysiology B->C ~5-10 Validated Hits D Lead Optimization (Medicinal Chemistry) C->D Lead Candidate E In Vivo Efficacy Testing (e.g., Mouse Model of DIHL) D->E F Pharmacokinetics & Toxicology E->F G IND-Enabling Studies F->G

Drug discovery workflow for MET channel blockers.

Part 4: Future Directions and Challenges

While targeting the MET channel is a highly promising strategy, several challenges remain on the path to clinical translation.

  • Specificity and Off-Target Effects: The ideal blocker must be highly specific for the hair cell MET channel to avoid systemic side effects.

  • Delivery to the Inner Ear: Systemic administration requires the drug to cross the blood-labyrinth barrier effectively. Local delivery methods, such as transtympanic injection, offer a way to bypass this barrier but are more invasive.

  • Therapeutic Window: The blocker must protect against ototoxicity without interfering with the antibacterial or anticancer efficacy of the primary drug. Encouragingly, compounds like UoS-7692 have been shown not to abrogate the bactericidal activity of gentamicin.[22][23][24]

  • Avoiding Hearing Impairment: A critical challenge is to temporarily block the MET channel to prevent drug uptake without causing significant hearing loss itself. The development of reversible, activity-dependent blockers could be a key future direction.

The continued exploration of novel chemical scaffolds, coupled with sophisticated screening platforms and a deeper understanding of the MET channel's structure, holds the key to developing the first FDA-approved drugs to prevent this widespread and debilitating sensory loss.

References

  • Alharazneh, A., Luk, L., Huth, M., Monfared, A., Steyger, P. S., Cheng, A. G., et al. (2011). Functional Hair Cell Mechanotransducer Channels Are Required for Aminoglycoside Ototoxicity. PLOS ONE. [Link]

  • Ballesteros, A., Fenollar-Ferrer, C., & Swartz, K. J. (2018). The Structure of the C. elegans TMC-1 Channel Suggests a Nontraditional Mechanism of Ion Conduction. Neuron. [Link]

  • Beurg, M., Fettiplace, R., Nam, J.-H., & Ricci, A. J. (2009). Localization of inner hair cell mechanotransducer channels using high-speed calcium imaging. Nature Neuroscience. [Link]

  • Chowdhury, S., Owens, K. N., & Rubel, E. W. (2018). A novel otoprotective molecule, ORC-13661, is a potent shield against aminoglycoside and cisplatin-induced hearing loss. Journal of Neurophysiology. [Link]

  • Corns, L. F., Johnson, S. L., Kros, C. J., & Marcotti, W. (2014). Calcium-Permeable Mechanotransducer Channels in the Postnatal Cochlea Are Expressed in a Tonotopic Gradient. The Journal of Neuroscience. [Link]

  • Farris, H. E., LeBlanc, C. L., & Ricci, A. J. (2004). Probing the pore of the auditory hair cell mechanotransducer channel in turtle. Journal of Physiology-London. [Link]

  • Fettiplace, R. (2017). Hair Cell Transduction, Tuning, and Synaptic Transmission in the Mammalian Cochlea. Comprehensive Physiology. [Link]

  • Gao, Y., Wagner, E. L., & Cheng, A. G. (2021). An in vivo Biomarker to Characterize Ototoxic Compounds and Novel Protective Therapeutics. Frontiers in Molecular Neuroscience. [Link]

  • Goodyear, R. J., Kros, C. J., & Richardson, G. P. (2008). The role of the hair bundle in the protection of cochlear hair cells from ototoxic drugs. Journal of Neuroscience. [Link]

  • Jia, Y., & He, D. Z. Z. (2021). Regulation of membrane homeostasis by TMC1 mechanoelectrical transduction channels is essential for hearing. bioRxiv. [Link]

  • Kenyon, E. J., Kirkwood, N. K., Kitcher, S. R., Goodyear, R. J., Derudas, M., Cantillon, D. M., et al. (2021). Identification of a series of hair-cell MET channel blockers that protect against aminoglycoside-induced ototoxicity. JCI Insight. [Link]

  • Kros, C. J. (2007). Defining features of the hair cell mechanoelectrical transducer channel. Pflügers Archiv - European Journal of Physiology. [Link]

  • Pan, B., Akyuz, N., & Holt, J. R. (2019). Molecular structure of the hair cell mechanoelectrical transduction complex. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Peng, A. W., Gnanasambandam, R., & Ricci, A. J. (2012). Permeation properties of the hair cell mechanotransducer channel provide insight into its molecular structure. American Journal of Physiology-Cell Physiology. [Link]

  • Ricci, A. J., & Fettiplace, R. (1998). Calcium permeation of the turtle hair cell mechanotransducer channel and its relation to the composition of endolymph. The Journal of Physiology. [Link]

  • Steyger, P. S. (2019). Why is Drug-Induced Ototoxicity Still Not Preventable nor is it Treatable in 2019? - A Literature Review of Aminoglycoside and C. IT Medical Team. [Link]

  • Wu, X., & Müller, U. (2018). Mechanically Gated Ion Channels in Mammalian Hair Cells. Frontiers in Cellular Neuroscience. [Link]

  • Zhang, S., Liu, H., & Chen, J. (2024). Mechanistic insights into cisplatin-induced ototoxicity: the central role of transient receptor potential channels. Frontiers in Pharmacology. [Link]

  • Zheng, X., & Hu, J. (2025). Protective effects of MET channels on aminoglycosides- and cisplatin-induced ototoxicity. International Journal of Medical Sciences. [Link]

Sources

ORC-13661: Binding Kinetics and Mechanistic Action at the Hair Cell MET Channel

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Interaction of ORC-13661 with Outer Hair Cell MET Channels

Executive Summary

ORC-13661 is a novel, small-molecule otoprotectant developed to prevent hearing loss caused by aminoglycoside antibiotics and cisplatin.[1][2][3][4][5] Unlike antioxidants or anti-apoptotic agents that act downstream of cellular damage, ORC-13661 operates at the point of entry: the mechanoelectrical transduction (MET) channel located at the stereocilia tips of outer hair cells (OHCs).

This guide details the biophysical mechanisms of ORC-13661, characterizing it as a high-affinity, reversible, permeant blocker of the MET channel.[2][3][4] By competing with ototoxic compounds for the channel pore, ORC-13661 preserves hair cell viability without permanently disrupting auditory signal transduction.

Molecular Mechanism of Action

The Target: TMC1/2 Complex

The mammalian MET channel is a non-selective cation channel primarily composed of Transmembrane Channel-like proteins (TMC1 and TMC2 ), along with auxiliary subunits TMIE and LHFPL5. The channel pore is large enough to pass essential cations (K+, Ca2+) but also allows the entry of bulky, cationic ototoxins like gentamicin and neomycin.

Binding Dynamics

ORC-13661 functions as a competitive channel blocker . Its protective efficacy stems from its ability to occupy the MET channel pore, thereby physically occluding the entry of aminoglycosides.[2][3]

  • Mode of Binding: Permeant Blockade.[2][3][4][6][7][8] ORC-13661 enters the channel pore and transiently blocks ion flow.

  • Voltage Dependence: The block is voltage-dependent, showing higher affinity at hyperpolarized (negative) potentials. This is consistent with a cationic molecule interacting with a binding site deep within the channel's electrical field.[6][7]

  • Cooperativity: Evidence suggests negative cooperativity , where the binding of one ORC-13661 molecule reduces the affinity for a second molecule, or the channel accommodates two molecules in a way that creates a "knock-off" effect, preventing permanent pore occlusion.

Mechanism Visualization

The following diagram illustrates the competitive exclusion mechanism at the stereocilia tip.

MET_Blockade_Mechanism cluster_extracellular Endolymph (Extracellular) cluster_channel MET Channel Pore (TMC1/2) cluster_intracellular Intracellular Space AG Aminoglycoside (Ototoxin) Pore_Entry Pore Vestibule AG->Pore_Entry Approaches ORC ORC-13661 (Protectant) ORC->Pore_Entry High Affinity Competition K_ion K+ / Ca2+ K_ion->Pore_Entry Physiological Current Binding_Site Cation Binding Site (Deep Pore) Pore_Entry->Binding_Site Translocation Binding_Site->ORC Reversible Block Binding_Site->K_ion Permeation (Flicker Block) Toxicity Mitochondrial/Ribosomal Damage Binding_Site->Toxicity AG Entry (If Unblocked) Survival Cell Survival Binding_Site->Survival ORC Blockade Prevents AG Entry

Caption: Competitive displacement of aminoglycosides by ORC-13661 at the MET channel pore prevents intracellular accumulation of toxins.

Pharmacodynamics & Binding Affinity

The affinity of ORC-13661 for the MET channel is sufficiently high to exclude aminoglycosides but sufficiently reversible to preserve hearing function.[2][3] This "therapeutic window" is defined by the Half-Maximal Inhibitory Concentration (IC50) and the Half-Maximal Protective Concentration (HC50).

Quantitative Binding Data
ParameterValueConditionsSignificance
IC50 (MET Block) 0.14 µM Mouse OHCs, -104 mV, 1.3 mM Ca2+Potent blocker at resting potentials.[3]
HC50 (Gentamicin) 1.64 µM Protection against 50 µM GentamicinConcentration required to save 50% of hair cells.[3]
HC50 (Neomycin) 0.19 µM Protection against 200 µM NeomycinHigh potency against neomycin toxicity.[3]
HC50 (Amikacin) 0.22 µM Protection against 1000 µM AmikacinEffective against clinical doses of amikacin.
Hill Coefficient ~1.3 - 1.6-Indicates cooperativity in binding.
Reversibility < 30 seconds Washout time constantRapid unblocking ensures hearing is not permanently dampened.
The "Permissive Blockade" Paradox

A critical question in the development of ORC-13661 is: Why does a channel blocker not cause hearing loss?

  • Kinetics: ORC-13661 acts as a "flicker" blocker. While it occupies the pore to stop bulky aminoglycosides, its residence time is likely short enough, or the block is incomplete enough during large mechanical deflections (sound), to allow sufficient K+ influx for auditory signaling.

  • Concentration Gradient: In vivo protection occurs at perilymph/endolymph concentrations that are likely below the full saturation block level but sufficient to outcompete the slower, massive accumulation of aminoglycosides.

  • Intracellular Safety: Unlike aminoglycosides, if ORC-13661 permeates the channel and enters the cell, it does not target the ribosome or mitochondria, rendering it non-cytotoxic.

Experimental Methodology: Measuring MET Channel Affinity

To validate the binding affinity of ORC-13661, researchers utilize whole-cell patch-clamp recordings from Outer Hair Cells (OHCs) in acute cochlear explants.

Protocol: Whole-Cell MET Current Recording

Objective: Determine the IC50 of ORC-13661 inhibition on MET currents.

  • Tissue Preparation:

    • Dissect cochleae from P2-P3 mice (C57BL/6).

    • Culture in MEM with 10 mM HEPES.

    • Acute explants are transferred to a recording chamber with standard extracellular solution (1.3 mM Ca2+).

  • Electrophysiology Setup:

    • Rig: Upright microscope with DIC optics (e.g., Nikon FN1).

    • Amplifier: Axon MultiClamp 700B.

    • Pipettes: 3–5 MΩ resistance, filled with intracellular solution (CsCl-based to block K+ channels and isolate MET current).

  • Stimulation:

    • Fluid Jet: Use a fluid jet stimulator (high-speed pressure clamp) directed at the hair bundle to mechanically open MET channels.

    • Voltage Protocol: Hold cell at -84 mV or -104 mV. Step to various potentials (-164 mV to +96 mV) to characterize voltage dependence.

  • Drug Application:

    • Record baseline MET currents (saturated response).

    • Perfuse ORC-13661 (0.01 – 10 µM) locally.

    • Record blocked currents.

    • Washout with control solution to verify reversibility.

  • Analysis:

    • Fit dose-response curves using the Hill equation:

      
      .
      
Experimental Workflow Diagram

Patch_Clamp_Workflow Dissection Cochlear Dissection (P2-P3 Mice) Setup Whole-Cell Config (Voltage Clamp) Dissection->Setup Baseline Baseline MET (Fluid Jet Stim) Setup->Baseline Perfusion Perfusion of ORC-13661 Baseline->Perfusion Recording Record Current Reduction Perfusion->Recording Washout Washout & Recovery Check Recording->Washout Washout->Baseline Re-test Analysis Hill Fit & IC50 Calculation Washout->Analysis

Caption: Step-by-step workflow for determining ORC-13661 binding affinity via patch-clamp electrophysiology.

Therapeutic Window & Selectivity

The success of ORC-13661 relies on its selectivity for the MET channel pore over other ion channels, and its ability to protect without silencing the ear.

  • Basolateral Channels: ORC-13661 shows no significant interaction with basolateral K+ channels (e.g., KCNQ4) which are critical for the hair cell receptor potential. This specificity prevents depolarization-induced excitotoxicity.

  • In Vivo Efficacy: In rat models, oral administration of ORC-13661 provided complete protection against amikacin-induced hearing loss (ABR threshold shifts) without elevating thresholds itself. This confirms that the in vitro channel block translates to in vivo protection without functional impairment.

References

  • Kitcher, S. R., et al. (2019).[1] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][2][3][4][5][6][7][9][10][11][12] JCI Insight, 4(15), e126764.[2][4]

  • Chowdhury, S., et al. (2018).[1] Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[1] Journal of Medicinal Chemistry, 61(1), 84–97.[1]

  • O’Reilly, M., et al. (2019). Design and biological evaluation of a new series of hair cell MET channel blockers that protect against aminoglycoside-induced ototoxicity. University of Sussex / University of Washington Collaborative Study.[11]

  • Hough, E., et al. (2011). PROTO-1, a novel small molecule that protects hair cells from aminoglycoside-induced death.[2] Hearing Research. (Precursor study establishing the screening platform).

Sources

Technical Guide: Thiophene-Urea Carboxamide Derivatives for Hearing Loss

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Pharmacophore Optimization of ORC-13661 and Analogues for Otoprotection

Executive Summary

This technical guide analyzes the development and application of thiophene-urea carboxamide derivatives as potent otoprotective agents.[1] Specifically, it focuses on the structural class exemplified by ORC-13661 (Compound 90), a small molecule identified via phenotypic screening to protect cochlear hair cells against aminoglycoside and cisplatin-induced ototoxicity. Unlike traditional antioxidants, this class demonstrates high oral bioavailability, blood-labyrinth barrier (BLB) penetration, and efficacy without compromising the antimicrobial or antineoplastic activity of the primary therapeutics.

Part 1: Molecular Rationale & Chemistry

The Pharmacophore: Urea-Thiophene Carboxamide

The core scaffold consists of a 2-amino-thiophene-3-carboxamide ring linked via a urea moiety to an aryl group. This structure was derived to overcome the metabolic instability and solubility issues of earlier otoprotective candidates.

  • Thiophene Core: Synthesized via the Gewald reaction, providing a rigid heteroaromatic backbone.

  • Urea Linker: Critical for hydrogen bonding interactions within the target binding pocket (putative).

  • Carboxamide Group: Enhances solubility and provides additional H-bond donor/acceptor sites.

Chemical Synthesis Pathway

The synthesis of the lead candidate (ORC-13661) follows a convergent route, prioritizing the stability of the thiophene ring.

Step 1: Gewald Condensation The formation of the 2-aminothiophene core is achieved by condensing a ketone (e.g., N-benzyl-4-piperidone) with cyanoacetamide and elemental sulfur.

Step 2: Urea Formation The resulting 2-aminothiophene intermediate is reacted with an aryl isocyanate to install the urea linkage.

Visualization: Synthesis Workflow (DOT)

SynthesisPathway Reactants Ketone + Cyanoacetamide + Sulfur (S8) Gewald Gewald Condensation (Morpholine, EtOH) Reactants->Gewald Intermediate 2-Amino-thiophene-3-carboxamide (Scaffold) Gewald->Intermediate Coupling Urea Coupling (THF/DCM) Intermediate->Coupling Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Coupling Product Thiophene-Urea Carboxamide (ORC-13661 Analogues) Coupling->Product

Figure 1: Synthetic route for 2-amino-thiophene-3-carboxamide urea derivatives via Gewald condensation.[2][3]

Part 2: Mechanism of Action (MOA)

Phenotypic Otoprotection

Unlike targeted kinase inhibitors designed de novo for a known protein, this class was identified via phenotypic screening in zebrafish lateral line neuromasts.

  • Primary Effect: Prevention of hair cell apoptosis in the presence of ototoxins (Aminoglycosides/Cisplatin).

  • Proposed Mechanism: Modulation of mechanotransduction (MET) channel permeability or intracellular trafficking, preventing the accumulation of the toxin within the hair cell.

  • Selectivity: Crucially, these derivatives do not inhibit the bactericidal activity of aminoglycosides or the tumor-killing capacity of cisplatin.

Structure-Activity Relationship (SAR)

Optimization from the hit compound (ORC-001) to the lead (ORC-13661) involved:

  • Ring Saturation: Modifying the fused ring system attached to the thiophene to improve metabolic stability (microsomal clearance).

  • Aryl Substitution: The p-chlorophenyl urea motif was found to be optimal for potency.

  • hERG Liability Reduction: Structural tweaks reduced affinity for the hERG channel, mitigating cardiac safety risks.

Part 3: Experimental Protocols

Protocol A: Zebrafish Lateral Line Screening (High-Throughput)

Rationale: The zebrafish lateral line contains hair cells structurally and functionally analogous to mammalian inner ear cells, allowing for rapid in vivo screening.

Materials:

  • 5-day post-fertilization (dpf) wild-type zebrafish larvae.

  • Neomycin sulfate (10 mg/mL stock).

  • YO-PRO-1 (Nuclear stain for early apoptosis).

  • 96-well optical bottom plates.

Step-by-Step Methodology:

  • Larvae Preparation: Distribute 5 dpf larvae into 96-well plates (3-4 larvae/well) in E3 medium.

  • Pre-treatment: Incubate larvae with the test compound (0.1 µM – 10 µM) for 1 hour prior to toxin exposure.

  • Toxin Challenge: Add Neomycin to a final concentration of 200 µM . Co-incubate for 1 hour .

  • Wash: Rinse larvae 3x with fresh E3 medium to remove extracellular toxin and compound.

  • Staining: Incubate with 2 µM YO-PRO-1 for 20 minutes.

  • Imaging: Anesthetize with MS-222 and image using a fluorescence microscope (FITC channel). Count surviving hair cells in specific neuromasts (SO1, SO2, O1).

Protocol B: Mammalian Cochlear Explant Assay (Ex Vivo Validation)

Rationale: Validates efficacy in mammalian tissue, accounting for tissue penetration and specific mammalian isoforms.

Materials:

  • Postnatal day 3 (P3) mouse cochleae (CBA/J strain).

  • Culture Medium: DMEM/F12 + N2 supplement + Ampicillin.

  • Gentamicin (Ototoxin).[4][5][6]

  • Phalloidin-TRITC (Stereocilia stain).

Step-by-Step Methodology:

  • Dissection: Dissect cochleae from P3 mice in chilled PBS. Remove the organ of Corti from the modiolus.

  • Adhesion: Plate explants onto Cell-Tak coated coverslips.

  • Acclimatization: Incubate at 37°C, 5% CO2 for 24 hours.

  • Drug Treatment: Replace medium with experimental media containing:

    • Vehicle (DMSO)

    • Gentamicin (50 µM)

    • Gentamicin (50 µM) + Thiophene-Urea Derivative (1-50 µM).

  • Incubation: Culture for 48 hours .

  • Fixation & Staining: Fix with 4% PFA (20 min). Permeabilize (0.1% Triton X-100). Stain with Phalloidin-TRITC (1:1000) and DAPI.

  • Quantification: Image apical, middle, and basal turns. Count outer hair cells (OHCs) per 100 µm length.

Visualization: Screening Workflow (DOT)

ScreeningWorkflow Library Thiophene-Urea Library (Synthesis) Zebrafish Zebrafish Screen (5 dpf, Neomycin) Library->Zebrafish HitID Hit Identification (HC50 < 5 µM) Zebrafish->HitID Survival >80% Explant Mouse Cochlear Explant (Organ of Corti) HitID->Explant PK ADME/PK Profiling (Microsomal Stability) HitID->PK InVivo In Vivo Rat Model (ABR Thresholds) Explant->InVivo Confirmed Protection PK->InVivo Stable

Figure 2: Hierarchical screening cascade from phenotypic hit to in vivo validation.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the optimization from the initial hit (ORC-001 ) to the clinical candidate (ORC-13661 ), highlighting the dramatic improvement in potency and safety.

ParameterORC-001 (Initial Hit)ORC-13661 (Lead)Impact
Scaffold Urea-Thiophene CarboxamideOptimized Thiophene-UreaMaintained pharmacophore
Zebrafish HC50 3.2 µM0.12 µM ~26x Potency Increase
Max Protection ~100% (at 200µM Neo)100% (at 200µM Neo)Efficacy maintained
hERG IC50 3.26 µM> 30 µM Reduced Cardiac Risk
Oral Bioavailability LowHighEnables oral dosing
Mechanism Phenotypic OtoprotectionPhenotypic OtoprotectionPreserved MOA

Data Source: Chowdhury et al., J. Med.[3] Chem. 2018.[1][3][7]

Part 5: Challenges & Future Directions

Blood-Labyrinth Barrier (BLB)

A critical challenge for otoprotective drugs is crossing the BLB. Thiophene-urea derivatives have shown superior lipophilicity compared to peptide-based inhibitors (e.g., D-JNKI-1), allowing for systemic (oral) administration rather than requiring intratympanic injection.

Clinical Translation

While rodent models show robust protection, human translation requires verifying that the compound does not interfere with the pharmacokinetics of life-saving antibiotics or chemotherapy agents in a clinical setting. Phase I/II trials focus heavily on this drug-drug interaction (DDI) aspect.

References

  • Chowdhury, S., Owens, K. N., Herr, R. J., et al. (2018).[2][3] "Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss." Journal of Medicinal Chemistry, 61(1), 84-97.[1][3]

  • O'Sullivan, M. E., & Cheng, A. G. (2018).[8] "Mind Your Ears: A New Antidote to Aminoglycoside Toxicity?" Journal of Medicinal Chemistry, 61(1), 81-83.[8]

  • Kros, C. J., & Steyger, P. S. (2019). "Aminoglycoside- and Cisplatin-Induced Ototoxicity: Mechanisms and Otoprotective Strategies." Cold Spring Harbor Perspectives in Medicine, 9(11), a033548.

  • Kenyon, E. J., et al. (2021).

Sources

ORC-13661: Mechanism of Permeant Block in Sensory Hair Cell Preservation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the permeant block mechanism of ORC-13661 in sensory hair cells.

Content Type: Technical Whitepaper | Subject: Otoprotective Pharmacology Target Audience: Electrophysiologists, Otology Researchers, Drug Development Scientists

Executive Summary

ORC-13661 is a novel thiophene-urea carboxamide derivative designed to prevent aminoglycoside (AG) and cisplatin-induced ototoxicity.[1] Unlike antioxidants or anti-apoptotic agents that act downstream of cellular damage, ORC-13661 operates upstream at the primary entry gate: the mechanoelectrical transducer (MET) channel .

The compound functions as a high-affinity, permeant blocker of the MET channel.[2][3][4][5][6] By competitively occupying the channel pore, it inhibits the massive influx of ototoxic cations (aminoglycosides) without permanently abolishing mechanotransduction or causing significant intrinsic toxicity.[7] This guide dissects the biophysical kinetics, voltage-dependence, and experimental validation of this mechanism.

The Target: MET Channel Vulnerability

Sensory hair cells in the cochlea rely on MET channels—located at the tips of stereocilia—to convert mechanical stimuli into electrochemical signals. These non-selective cation channels are the "Achilles' heel" of the hair cell:

  • Pore Size: Large enough (~1.25 nm diameter) to allow passage of large cationic drugs like dihydrostreptomycin (DHS) and gentamicin.

  • Driving Force: The high endocochlear potential (+80 mV) and the hair cell’s negative resting potential (-45 to -70 mV) create a massive electrochemical gradient driving cations into the cell.

The Ototoxic Failure Mode: Aminoglycosides act as permeant blockers that enter the cell, accumulate, and target mitochondrial ribosomes, triggering apoptosis. ORC-13661 interrupts this sequence by winning the competition for the pore.

The Core Mechanism: Permeant Blockade

The efficacy of ORC-13661 is defined by its ability to act as a "competitive shield." It enters the MET channel but, crucially, possesses kinetic properties distinct from the toxins it displaces.

Biophysical Kinetics

Electrophysiological data (Kitcher et al., 2019) indicates that ORC-13661 interacts with the channel in a specific mode:

  • Voltage-Dependent Block: The block is most potent at hyperpolarized potentials (e.g., -84 mV to -104 mV), which corresponds to the physiological state of outer hair cells (OHCs) driving cation entry.

  • Permeation (The "Release"): At extreme hyperpolarized potentials (e.g., -164 mV), the block is relieved. This "relief of block" signifies that ORC-13661 is driven through the channel into the cytoplasm rather than remaining stuck. It acts as a permeant blocker , not a permanent plug.[7]

  • Negative Cooperativity: The Hill coefficient ranges from 0.26 to 0.[2]59. This suggests that two molecules of ORC-13661 likely interact within the channel pore, interfering with each other or the channel walls to stabilize the block.

  • Closed-Channel Interaction: Unlike slow open-channel blockers that show a decay in current after the channel opens, ORC-13661 exhibits rapid onset with minimal inactivation. This suggests the compound can bind to the closed channel or equilibrates with the open pore faster than the resolution of standard patch-clamp recording.

Mechanism of Action Diagram

The following diagram illustrates the competitive exclusion of aminoglycosides by ORC-13661 at the MET pore.

ORC_Mechanism cluster_extracellular Endolymph (Extracellular) cluster_channel MET Channel Pore cluster_intracellular Cytoplasm (Intracellular) AG Aminoglycosides (Toxic Cation) Pore Channel Vestibule (Competition Site) AG->Pore High Influx ORC ORC-13661 (Protective Blocker) ORC->AG Competes/Displaces ORC->Pore High Affinity Binding (Kd ~0.14 µM) Gate Transduction Gate Pore->Gate Permeation Mito Mitochondria/Ribosomes (Apoptosis Trigger) Gate->Mito AG Accumulation Safe Metabolic Clearance (Non-Toxic) Gate->Safe ORC Entry (Low Toxicity)

Caption: ORC-13661 competes with aminoglycosides for the MET pore, reducing toxic accumulation.

Quantitative Efficacy Data

The following data summarizes the potency of ORC-13661 in inhibiting hair cell death (HC50) and its binding affinity (Kd) derived from mouse cochlear cultures.

ParameterCondition / ToxinValueSignificance
HC50 (Survival) vs. Gentamicin (50 µM)1.64 µM Potent protection at low doses.
HC50 (Survival) vs. Neomycin (200 µM)0.19 µM Extremely high potency against Neomycin.
HC50 (Survival) vs. Amikacin (1000 µM)0.22 µM Robust protection against clinical doses.
Kd (Affinity) MET Block at -104 mV0.14 µM High-affinity binding (stronger than DHS).
Kd (Affinity) MET Block at -164 mV0.35 µM Kd increases at hyperpolarization (permeation).[2]

Data Source: Kitcher et al., 2019 [1].[1][2][4][6][8]

Experimental Protocols: Validating the Block

To verify the permeant block mechanism in your own laboratory, follow this established patch-clamp workflow.

Protocol: Whole-Cell Patch-Clamp of OHCs

Objective: Measure MET currents in the presence of ORC-13661 to determine block kinetics.

  • Tissue Preparation:

    • Dissect the Organ of Corti from P2–P3 mouse pups.

    • Culture for 2–3 days to allow tectorial membrane detachment.

  • Rig Setup:

    • Use an upright microscope with DIC optics (e.g., Zeiss, Nikon).

    • Stimulation: Fluid jet stimulator (piezo-driven) positioned ~5 µm from the hair bundle.

    • Perfusion: Local perfusion pipette for rapid application of ORC-13661.

  • Recording Configuration:

    • Pipette Solution: Intracellular CsCl-based solution (blocks K+ channels to isolate MET current).

    • Seal: Achieve GΩ seal on basal pole of Outer Hair Cell (OHC).

    • Mode: Whole-cell voltage clamp. Hold at -84 mV .[2][9]

  • Stimulation & Acquisition:

    • Apply 40 Hz sinusoidal or step mechanical stimuli via fluid jet.

    • Record baseline MET current.

    • Perfuse 0.01–10 µM ORC-13661 .

    • Critical Step: Measure current-voltage (I-V) relationship by stepping holding potential from -164 mV to +96 mV.

  • Analysis:

    • Plot Fractional Block vs. Membrane Potential.[2][10]

    • Success Indicator: A "U-shaped" or relief-of-block curve at extreme negative potentials confirms permeant block.

Workflow Diagram

Protocol_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Dissect Dissect Organ of Corti (P2-P3 Mouse) Culture Culture 2-3 Days Dissect->Culture Patch Whole-Cell Patch (Hold -84mV) Culture->Patch Stim Fluid Jet Stimulation Patch->Stim Perfuse Apply ORC-13661 (0.01 - 10 µM) Stim->Perfuse Record Baseline IV_Curve I-V Curve (-164 to +96 mV) Perfuse->IV_Curve Measure Block Validation Confirm Permeant Block (Relief at Hyperpol) IV_Curve->Validation

Caption: Step-by-step electrophysiology workflow to validate MET channel block kinetics.

Therapeutic Implications

The permeant block mechanism offers a distinct therapeutic advantage:

  • Preservation of Hearing: Because the block is reversible and permeant, ORC-13661 does not permanently silence the ear. At therapeutic doses, it dampens the entry of toxins without abolishing the receptor potential entirely.

  • Broad-Spectrum Protection: The mechanism targets the entry route (MET channel) rather than the specific toxin. Therefore, ORC-13661 is effective against various aminoglycosides (Gentamicin, Amikacin, Neomycin) and Cisplatin (which also utilizes MET-dependent pathways).[2][4][11]

References

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][2][3][4][6][8][12] JCI Insight, 4(15), e126764.[2][3][4][6][8] [Link]

  • Chowdhury, S., et al. (2018). Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[1] Journal of Medicinal Chemistry, 61(1), 84–97.[1] [Link]

  • O'Sullivan, M. E., et al. (2017). The pharmacological basis of hair cell protection by MET channel blockers. Journal of Neuroscience. [Link]

Sources

Methodological & Application

Application Note: Optimization of ORC-13661 Dosing Regimens for Otoprotection in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

ORC-13661 is a novel, orally bioavailable small molecule developed to prevent aminoglycoside-induced hearing loss.[1][2][3] Unlike antioxidants or anti-apoptotic agents that act downstream of cellular damage, ORC-13661 functions as a high-affinity permeant blocker of the mechanoelectrical transduction (MET) channel located at the tips of sensory hair cell stereocilia.

Mechanism of Action

Aminoglycosides (AGs) like amikacin and gentamicin are distinctively ototoxic because they hijack the MET channel to enter hair cells, where they accumulate to cytotoxic levels. ORC-13661 competes for entry at the MET channel.[1][3][4][5][6][7]

  • Permeant Blockade: ORC-13661 enters the channel pore but dwells long enough to sterically hinder the passage of the larger aminoglycoside molecules.

  • Reversibility: Crucially, the blockade is reversible and voltage-dependent. While it temporarily reduces mechanotransduction currents, it does not permanently silence the ear or cause structural damage at therapeutic doses.

Diagram 1: Mechanism of Otoprotection

MOA cluster_0 Unprotected Hair Cell cluster_1 ORC-13661 Treated MET_Open MET Channel (Open) AG_In Aminoglycoside (Influx) MET_Open->AG_In Permeation Death Mitochondrial Toxicity & Apoptosis AG_In->Death Accumulation MET_Block MET Channel (Occupied) AG_Blocked Aminoglycoside (Excluded) MET_Block->AG_Blocked Prevents Entry Survival Hair Cell Survival MET_Block->Survival Preserved Function ORC ORC-13661 (Steric Block) ORC->MET_Block High Affinity Binding

Caption: ORC-13661 acts as a reversible plug in the MET channel, preventing aminoglycoside uptake without permanently disrupting hearing.

Preclinical Formulation & Preparation

Unlike many experimental otoprotectants requiring intratympanic injection, ORC-13661 is optimized for oral delivery.

Vehicle Selection

Based on Kachelmeier et al. and Oricula Therapeutics' Phase 1 data, the compound exhibits sufficient water solubility for saline-based formulations in preclinical settings.

  • Standard Vehicle: Sterile 0.9% Saline.

  • Alternative (for higher concentrations >20mg/mL): 0.5% Methylcellulose / 0.1% Tween 80 in water.

Preparation Protocol
  • Calculate Batch Size: Prepare fresh daily to prevent stability drift.

  • Weighing: Weigh ORC-13661 powder into a sterile glass scintillation vial.

  • Solubilization: Add 90% of the calculated volume of sterile saline.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QS (Quantity Sufficient): Add remaining saline to reach final volume.

  • Sterilization: Pass through a 0.22 µm syringe filter if the solution is clear; otherwise, use as a suspension (if using Methylcellulose vehicle) via gavage needle.

Experimental Protocol: The Co-Administration Model

This protocol validates the efficacy of ORC-13661 against a "deafening dose" of Amikacin in rats.

Animal Model:

  • Species: Rat (Long-Evans or Sprague-Dawley). Pigmented rats (Long-Evans) are often preferred in otology to mimic human melanin binding in the stria vascularis, though SD is acceptable.

  • Age: Young adults (8–10 weeks).

  • N-value: Minimum 6-8 per group for statistical power in ABR analysis.

Dosing Groups (Table 1)
GroupTreatment (Subcutaneous)Treatment (Oral Gavage)Purpose
1 Saline (Volume matched)Saline (Volume matched)Negative Control (Baseline health)
2 Amikacin (320 mg/kg) SalinePositive Control (Ototoxicity model)
3 Amikacin (320 mg/kg)ORC-13661 (1 mg/kg) Low-dose efficacy check
4 Amikacin (320 mg/kg)ORC-13661 (5 mg/kg) Optimal Therapeutic Dose
5 SalineORC-13661 (5-20 mg/kg)Drug Safety (Rule out intrinsic toxicity)
Workflow Timeline

The timing of the oral dose relative to the aminoglycoside injection is critical. The protectant must be circulating and available at the MET channel before the peak concentration of aminoglycoside reaches the endolymph.

Diagram 2: Experimental Workflow

Workflow cluster_timeline Study Timeline (Days) cluster_daily Daily Routine (Days 1-10) Day0 Day -3 to 0 Acclimation & Baseline ABR Day1_10 Days 1-10 Active Dosing Phase Day0->Day1_10 Day11_24 Days 11-24 Washout Period Day1_10->Day11_24 Day25 Day 25 Terminal ABR & Histology Day11_24->Day25 Step1 08:00 AM Weigh Animal Step2 08:30 AM ORC-13661 (PO) Step1->Step2 Step3 10:30 AM (+2 hrs) Amikacin (SC) Step2->Step3

Caption: 10-day concurrent dosing regimen. Oral protectant is administered 2 hours prior to the toxic challenge.[6]

Step-by-Step Procedure
  • Baseline ABR (Day -1): Anesthetize rats (Ketamine/Xylazine) and record auditory brainstem responses at 8, 16, and 32 kHz. Exclude animals with pre-existing hearing loss (>15 dB SPL threshold).

  • Daily Dosing (Days 1–10):

    • Step A: Weigh animal to calculate exact dose volume.

    • Step B (Protectant): Administer ORC-13661 (1–5 mg/kg) via oral gavage. Use a flexible gavage needle to minimize esophageal trauma.

    • Step C (Wait): Allow 2 hours for oral absorption and distribution.

    • Step D (Challenge): Administer Amikacin (320 mg/kg) via subcutaneous injection in the dorsal flank. Rotate injection sites daily to prevent necrosis.

    • Hydration: Administer 2-3 mL lactated Ringer’s solution SC if animals show signs of dehydration (skin tenting), as aminoglycosides are nephrotoxic.

  • Washout (Days 11–24): Stop all drugs. Allow 14 days for temporary threshold shifts (TTS) to resolve and permanent threshold shifts (PTS) to stabilize.

  • Terminal Assessment (Day 25): Repeat ABR. Euthanize for cochlear dissection (cytocochleogram).

Data Acquisition & Validation Criteria

To ensure scientific integrity (E-E-A-T), the study must include self-validating endpoints.

Primary Endpoint: ABR Threshold Shift

Calculate the "Threshold Shift" (Day 25 Threshold minus Baseline Threshold).

  • Success Criteria: The Amikacin-only group must show >30 dB shift at 32 kHz. The ORC-13661 (5 mg/kg) group should show <10 dB shift (statistically insignificant from saline controls).

Secondary Endpoint: Hair Cell Survival (Cytocochleogram)
  • Stain cochleae with Phalloidin (F-actin) or Myosin-VIIa.

  • Count Outer Hair Cells (OHCs) in the basal turn (high frequency region).

  • Expectation: Amikacin causes a base-to-apex gradient of hair cell loss. ORC-13661 should preserve >90% of OHCs in the basal turn.

Safety Validation: Kidney Function

Since Amikacin is nephrotoxic and ORC-13661 accumulates in the kidney, verify that the combination does not exacerbate renal failure.

  • Measure: Serum Creatinine and BUN at Day 25.

  • Note: ORC-13661 has shown no interference with aminoglycoside bactericidal activity, nor does it exacerbate nephrotoxicity in published studies.

References

  • Chowdhury, S., et al. (2018).[7] Efficacy and pharmacokinetics of a novel otoprotective agent, ORC-13661, in a rat model of aminoglycoside-induced ototoxicity.[2][4][7]Science Translational Medicine , 10(427).

  • Kitcher, S. R., et al. (2019).[5][7] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][3][4][5][8][9]JCI Insight , 4(15), e126764.[3]

  • Oricula Therapeutics. (2020).[9] Phase 1 Clinical Trial Results: Safety and Pharmacokinetics of ORC-13661.[2]Oricula Rx Official Site .

  • Kachelmeier, A., et al. (2020). Pharmacological Characterization of ORC-13661: A MET Channel Blocker.[1][3][4][5][6][7][10]Frontiers in Cellular Neuroscience .

Sources

Application Note: A High-Throughput Zebrafish Lateral Line Assay for Identifying Otoprotective Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hearing loss, predominantly caused by the irreversible damage of mechanosensory hair cells in the inner ear, represents a significant global health challenge. The discovery of therapeutic agents capable of protecting these vital cells from ototoxic insults is a paramount goal in drug development. The zebrafish (Danio rerio) larva, with its externally located and genetically tractable lateral line system, offers a powerful in vivo platform for the high-throughput screening of otoprotective compounds. This application note provides a comprehensive and detailed protocol for conducting a zebrafish lateral line hair cell protection assay. We delve into the scientific rationale behind the model system, provide step-by-step experimental procedures, and discuss data analysis and interpretation, equipping researchers with the necessary tools to effectively identify and validate novel otoprotective drug candidates.

Introduction: The Zebrafish Lateral Line as a Premier Model for Ototoxicity and Otoprotection Studies

The zebrafish lateral line is a sensory system that allows the fish to detect water movement and pressure changes in its environment.[1] This system is composed of clusters of mechanosensory hair cells, called neuromasts, which are distributed in a stereotypical pattern along the head and body of the larva.[1] These hair cells are structurally and functionally homologous to the hair cells of the mammalian inner ear, making them an excellent surrogate for studying the mechanisms of ototoxicity and for screening for protective compounds.[2][3]

The key advantages of the zebrafish larval model include:

  • Genetic and Physiological Homology: Zebrafish hair cells share remarkable similarities with their mammalian counterparts in terms of structure, function, and susceptibility to ototoxic agents.[3]

  • Optical Transparency and Accessibility: The superficial location of the lateral line neuromasts in the transparent larvae allows for straightforward in vivo imaging and quantification of hair cell survival without the need for invasive procedures.[2][4]

  • High-Throughput Screening (HTS) Compatibility: The small size of the larvae and their rapid development make them ideally suited for automated liquid handling and imaging in multi-well plate formats, enabling the screening of large compound libraries.[2][5]

  • Cost-Effectiveness and Rapid Results: Zebrafish are relatively inexpensive to maintain and breed, and the assay can be completed within a few days, accelerating the drug discovery pipeline.

This application note will focus on a neomycin-based hair cell protection assay, a widely adopted and validated method for identifying otoprotective molecules.

Scientific Principle: Unraveling the Mechanisms of Aminoglycoside-Induced Hair Cell Death

Aminoglycoside antibiotics, such as neomycin and gentamicin, are known to be ototoxic, causing damage to the hair cells of the inner ear.[6] In the zebrafish lateral line model, these compounds induce a rapid and dose-dependent loss of hair cells.[7][8] The proposed mechanism of aminoglycoside-induced hair cell death is multi-faceted and involves several key cellular events:

  • Entry through Mechanotransduction (MET) Channels: Aminoglycosides are thought to primarily enter hair cells through the MET channels located at the tips of the stereocilia.[9][10] Blockers of these channels can prevent aminoglycoside uptake and subsequent toxicity.[8][9]

  • Mitochondrial Dysfunction: Once inside the cell, aminoglycosides can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the initiation of apoptotic pathways.[7][11]

  • Calcium Dysregulation: Aminoglycoside exposure can lead to a disruption of intracellular calcium homeostasis, with elevated cytosolic calcium levels contributing to cellular stress and death.[12]

The hair cell protection assay is designed to identify compounds that can interfere with one or more of these pathological processes, thereby preserving hair cell viability in the presence of an ototoxic challenge.

Detailed Protocol: Zebrafish Lateral Line Hair Cell Protection Assay

This protocol outlines the steps for a typical otoprotection assay using 5 days post-fertilization (dpf) zebrafish larvae and neomycin as the ototoxic agent.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Zebrafish Embryos (e.g., AB strain)Zebrafish International Resource Center (ZIRC)N/A
Embryo Medium (E3)-See preparation below
Neomycin sulfateSigma-AldrichN1876
Test CompoundsUser-defined-
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)Sigma-AldrichD3534
MS-222 (Tricaine methanesulfonate)Sigma-AldrichE10521
96-well optical-bottom platesCorning3603

E3 Embryo Medium Preparation (1L):

  • 5 mM NaCl

  • 0.17 mM KCl

  • 0.33 mM CaCl₂

  • 0.33 mM MgSO₄

  • Add 1 mL of 0.05% Methylene Blue (optional, as a fungicide)

  • Adjust pH to 7.2-7.4

Experimental Workflow

The following diagram illustrates the overall workflow of the hair cell protection assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Zebrafish Larvae Collection & Staging (5 dpf) C Aliquot Larvae into 96-well Plate (1 larva/well) A->C B Prepare Solutions: - Test Compounds - Neomycin - DASPEI D Pre-incubation with Test Compound (1 hour) B->D C->D E Co-incubation with Neomycin (30 minutes) D->E F Washout (3x with E3 Medium) E->F G Stain with DASPEI (15 minutes) F->G H Washout (2x with E3 Medium) G->H I Anesthetize Larvae (MS-222) H->I J Image Neuromasts using Fluorescence Microscopy I->J K Quantify Hair Cell Survival (Cell counting or Fluorescence Intensity) J->K

Caption: Experimental workflow for the zebrafish lateral line hair cell protection assay.

Step-by-Step Procedure
  • Zebrafish Larvae Preparation:

    • Collect zebrafish embryos and raise them in E3 medium at 28.5°C until they reach 5 dpf.

    • Select healthy, free-swimming larvae for the experiment.

  • Solution Preparation:

    • Prepare a stock solution of neomycin sulfate in E3 medium (e.g., 20 mM). The final working concentration will typically be in the range of 100-200 µM.[4][5][13]

    • Prepare stock solutions of your test compounds in DMSO. The final concentration of DMSO in the well should not exceed 0.5% to avoid toxicity.

    • Prepare a working solution of DASPEI in E3 medium (e.g., 0.005%).[14]

    • Prepare an anesthetic solution of MS-222 in E3 medium (e.g., 0.02%).

  • Assay Plate Setup:

    • Using a large-bore pipette tip, carefully transfer one 5 dpf larva into each well of a 96-well optical-bottom plate containing 100 µL of E3 medium.

    • Include the following controls in your plate layout:

      • Vehicle Control: Larvae treated with DMSO (at the same concentration as the test compound wells) but not neomycin.

      • Neomycin Control: Larvae treated with DMSO and neomycin.

      • Test Compound Wells: Larvae treated with the test compound and neomycin.

  • Compound Incubation:

    • Add the test compound (or DMSO for controls) to the appropriate wells to achieve the desired final concentration. The final volume in each well should be consistent (e.g., 200 µL).

    • Incubate the plate at 28.5°C for 1 hour. This pre-incubation period allows for the uptake of the test compound by the larvae.[5]

  • Ototoxic Challenge:

    • Add neomycin stock solution to the neomycin control and test compound wells to reach the final working concentration (e.g., 200 µM).

    • Incubate the plate at 28.5°C for 30 minutes. Neomycin induces rapid hair cell death, with significant loss observed within this timeframe.[8][9]

  • Washout and Staining:

    • Carefully remove the treatment solution from each well and wash the larvae three times with fresh E3 medium to remove any residual neomycin and test compound.

    • Add 100 µL of the DASPEI working solution to each well.

    • Incubate the plate in the dark at 28.5°C for 15 minutes.[14] DASPEI is a vital dye that accumulates in functional mitochondria, thus labeling living hair cells.[14][15]

    • Remove the DASPEI solution and wash the larvae twice with fresh E3 medium.

  • Imaging and Quantification:

    • Anesthetize the larvae by adding 100 µL of MS-222 solution to each well.

    • Image the neuromasts of the lateral line using a fluorescence microscope equipped with a Texas Red or similar filter set. Focus on a consistent set of neuromasts for quantification (e.g., the posterior lateral line neuromasts).

    • Quantify hair cell survival using one of the following methods:

      • Manual Cell Counting: Count the number of individual fluorescently labeled hair cells within each neuromast.

      • Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the integrated fluorescence intensity of each neuromast.

Data Analysis and Interpretation
  • Calculate the average number of surviving hair cells or the average fluorescence intensity for each treatment group.

  • Normalize the data from the test compound groups to the neomycin control group to determine the percentage of hair cell protection.

    • % Protection = [(Test Compound - Neomycin Control) / (Vehicle Control - Neomycin Control)] * 100

  • A statistically significant increase in hair cell survival in the test compound group compared to the neomycin control group indicates a potential otoprotective effect.

  • It is recommended to perform dose-response experiments for any hit compounds to determine their potency (e.g., EC₅₀).

Visualization of Key Cellular Pathways in Ototoxicity

The following diagram depicts the simplified signaling pathways involved in aminoglycoside-induced hair cell death and the potential points of intervention for otoprotective compounds.

G AG Aminoglycosides (e.g., Neomycin) MET MET Channels AG->MET entry AG_in Intracellular Aminoglycosides MET->AG_in Mito Mitochondria AG_in->Mito accumulation Ca Ca2+ Dysregulation AG_in->Ca ROS ROS Production ↑ Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Ca->Apoptosis HC_death Hair Cell Death Apoptosis->HC_death Protectant1 MET Channel Blockers Protectant1->MET inhibit Protectant2 Antioxidants Protectant2->ROS scavenge Protectant3 Ca2+ Chelators/ Modulators Protectant3->Ca regulate

Caption: Key pathways in aminoglycoside ototoxicity and otoprotection.

Conclusion and Future Directions

The zebrafish lateral line hair cell protection assay is a robust, reliable, and scalable method for the discovery of novel otoprotective compounds. Its in vivo nature provides a significant advantage over in vitro screening methods, as it allows for the simultaneous assessment of compound efficacy and potential toxicity in a whole-organism context. Compounds identified through this primary screen should be further validated in secondary assays, including dose-response studies, mechanistic investigations, and ultimately, in mammalian models to confirm their therapeutic potential. The continued use and refinement of this powerful assay will undoubtedly accelerate the development of much-needed therapies to prevent and treat hearing loss.

References

  • Coffin, A. B., et al. (2009). Response of mechanosensory hair cells of the zebrafish lateral line to aminoglycosides reveals distinct cell death pathways. Journal of Neuroscience, 29(33), 10474-10485.
  • Coffin, A. B., et al. (2013). Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Journal of Neuroscience, 33(17), 7438-7448.
  • Esterberg, R., et al. (2016). Mitochondrial ROS regulate cochlear hair cell death and hearing loss. Journal of Neuroscience, 36(30), 7995-8006.
  • Ou, H. C., et al. (2009). The identification of dual protective agents against cisplatin-induced oto- and nephrotoxicity using the zebrafish model. eLife, 8, e47253.
  • Owens, K. N., et al. (2007). Ultrastructural analysis of aminoglycoside-induced hair cell death in the zebrafish lateral line reveals an early mitochondrial role.
  • Esterberg, R., et al. (2013). Disruption of intracellular calcium regulation is integral to aminoglycoside-induced hair cell death. Journal of Neuroscience, 33(17), 7449-7459.
  • Ghysen, A., & Dambly-Chaudière, C. (2007). The lateral line system. Current Biology, 17(15), R591-R594.
  • Ton, C., & Parng, C. (2005). The use of zebrafish for assessing ototoxic and otoprotective agents. Hearing Research, 208(1-2), 79-88.
  • Ton, C., et al. (2006). The use of zebrafish for assessing ototoxic and otoprotective agents. Hearing research, 211(1-2), 79-88.
  • Coffin, A. B., et al. (2010).
  • Harris, J. A., et al. (2003). The use of vital dyes to label and count hair cells in the zebrafish lateral line. Hearing Research, 186(1-2), 46-55.
  • Ledent, V. (2002). Origin and early development of the posterior lateral line system of zebrafish. Developmental Biology, 249(1), 193-206.
  • Rzodkiewicz, P., et al. (2021). Candidate molecules and compounds for the protection against cisplatin induced-hearing loss. International Journal of Molecular Sciences, 22(16), 8758.
  • Langhauser, M., et al. (2021). Cell Proliferation and Collective Cell Migration During Zebrafish Lateral Line System Development Are Regulated by Ncam/Fgf-Receptor Interactions. Frontiers in Cell and Developmental Biology, 8, 618585.
  • Cruz, C., et al. (2014). An Assay for Lateral Line Regeneration in Adult Zebrafish. Journal of Visualized Experiments, (86), e51341.
  • Thomas, A. J., et al. (2020). Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells. Frontiers in Cell and Developmental Biology, 8, 590.
  • Ou, H. C., et al. (2007). Using the Zebrafish Lateral Line to Screen for Ototoxicity. Journal of the Association for Research in Otolaryngology, 8(2), 179-193.
  • Ma, E. Y., et al. (2012). Identification of Modulators of Hair Cell Regeneration in the Zebrafish Lateral Line. The Journal of Neuroscience, 32(9), 3076-3086.
  • Thomas, A. J., et al. (2020). Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells. Frontiers in Cell and Developmental Biology, 8, 590.
  • Coffin, A. B., et al. (2012). Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line. Methods in Molecular Biology, 843, 13-25.
  • Uribe, P. M., et al. (2018). Larval Zebrafish Lateral Line as a Model for Acoustic Trauma. eNeuro, 5(4), ENEURO.0138-18.2018.
  • Grant, K. A., et al. (2005). Innervation is required for sense organ development in the lateral line system of adult zebrafish. Proceedings of the National Academy of Sciences, 102(12), 4385-4390.
  • Coffin, A. B., et al. (2009). Response of mechanosensory hair cells of the zebrafish lateral line to aminoglycosides reveals distinct cell death pathways. Journal of Neuroscience, 29(33), 10474-10485.
  • Lin, C. W., et al. (2017). Evaluation of the Hair Cell Regeneration in Zebrafish Larvae by Measuring and Quantifying the Startle Responses. Sensors (Basel, Switzerland), 17(2), 263.
  • Ernst, S., et al. (2020). Zebrafish Posterior Lateral Line primordium migration requires interactions between a superficial sheath of motile cells and the skin. eLife, 9, e59544.
  • Sienknecht, U. J., et al. (2021). Mechanical overstimulation causes acute injury and synapse loss followed by fast recovery in lateral-line neuromasts of larval zebrafish. eLife, 10, e68922.
  • Uribe, P. M., et al. (2018). Larval Zebrafish Lateral Line as a Model for Acoustic Trauma. eNeuro, 5(4), ENEURO.0138-18.2018.
  • Owens, K. N., et al. (2008).
  • Rhee, J., et al. (2019). Evaluation of Ototoxicity of an Antifog Agent and the Suspected Underlying Mechanisms: An Animal Study. Otology & Neurotology, 40(9), e934-e941.
  • Coffin, A. B., et al. (2017). PI3K and Inhibitor of Apoptosis Proteins Modulate Gentamicin-Induced Hair Cell Death in the Zebrafish Lateral Line. Frontiers in Cellular Neuroscience, 11, 321.
  • Kenyon, E. J., et al. (2021). Identification of a series of hair-cell MET channel blockers that protect against aminoglycoside-induced ototoxicity. JCI Insight, 6(7), e145704.
  • Vlasits, A. L., & Buan, B. (2022). Hair cell toxicology: With the help of a little fish. Frontiers in Toxicology, 4, 1064506.
  • Uspenski, V., et al. (2016). An optimized method to assess ototoxic effects in the lateral line of zebrafish (Danio rerio) embryos. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 185-186, 63-72.
  • Lunsford, A. J., et al. (2019).
  • Raible, D. W., & Kruse, G. J. (2000). Zebrafish Neuromast Labeling Protocols. University of Washington.
  • Mackenzie, S. M., & Raible, D. W. (2012). Proliferative Regeneration of Zebrafish Lateral Line Hair Cells after Different Ototoxic Insults. PLoS ONE, 7(10), e47257.
  • Ge, R., et al. (2020). Suppression of Inflammation Delays Hair Cell Regeneration and Functional Recovery Following Lateral Line Damage in Zebrafish Larvae. International Journal of Molecular Sciences, 21(20), 7644.

Sources

oral administration pharmacokinetics of ORC-13661 in mammals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling and Oral Administration of ORC-13661

Executive Summary

ORC-13661 is a novel, small-molecule inhibitor of the mechanoelectrical transducer (MET) channel located in the sensory hair cells of the inner ear. Developed to prevent aminoglycoside- and cisplatin-induced ototoxicity, the compound distinguishes itself by preserving hearing function without interfering with the antimicrobial or antineoplastic efficacy of the co-administered drugs.

This guide details the protocol for assessing the oral pharmacokinetics of ORC-13661 in mammals (specifically rats). It addresses the critical challenge of quantifying drug distribution across the Blood-Labyrinth Barrier (BLB) , a necessary step to validate the compound's prophylactic efficacy in the cochlea.

Compound Snapshot & Mechanism

  • Compound Name: ORC-13661

  • Chemical Class: Tricyclic thiophene-urea carboxamide

  • IUPAC Name: (4R,6S)-2-[[[(4-Chlorophenyl)amino]carbonyl]amino]-4,5,6,7-tetrahydro-5-methyl-4,6-ethanothieno[3,2-c]pyridine-3-carboxamide[1][2]

  • Molecular Formula: C₁₈H₁₉ClN₄O₂S[1][2]

  • Molecular Weight: 390.89 g/mol [2]

  • Mechanism of Action: ORC-13661 acts as a high-affinity, permeant blocker of the MET channel.[3][4] It competes with aminoglycosides (e.g., amikacin, gentamicin) for entry into the hair cell, effectively "closing the door" to these toxins while reversibly inhibiting mechanotransduction.

Diagram 1: Mechanism of Action (MET Channel Blockade)

MOA cluster_membrane Hair Cell Membrane cluster_intracellular Cytosol (Intracellular) Aminoglycoside Aminoglycoside (Ototoxin) MET MET Channel (Open Pore) Aminoglycoside->MET Attempts Entry ORC ORC-13661 (Protectant) ORC->MET High-Affinity Binding (Permeant Block) Apoptosis ROS Generation & Apoptosis MET->Apoptosis If Aminoglycoside Enters Survival Cell Survival & Hearing Preservation MET->Survival If ORC Blocks Entry

Caption: ORC-13661 competes with aminoglycosides at the MET channel pore, preventing toxin accumulation and subsequent hair cell death.[3]

Experimental Protocol: In Vivo Pharmacokinetics

Objective: To determine the oral bioavailability (


), plasma half-life (

), and cochlear distribution of ORC-13661.
A. Animal Model Selection
  • Species: Rat (Sprague-Dawley or Wistar), Male/Female.

  • Justification: Rats are the standard model for auditory toxicology and PK because their cochlear fluid volume (perilymph) is sufficient for sampling, unlike mice.

  • Age: 8–10 weeks (Adult hearing verified).

B. Formulation Strategy

ORC-13661 was optimized for improved solubility compared to its precursor (PROTO-1).

  • Vehicle: Sterile 0.9% Saline (pH 7.4).

    • Note: If higher concentrations (>20 mg/mL) are required for toxicology studies, 5% DMSO / 5% Solutol HS 15 / 90% Saline may be used, but saline is preferred for therapeutic doses.

  • Preparation: Dissolve compound in vehicle and vortex/sonicate for 5 minutes until clear. Prepare fresh daily.

C. Dosing Regimen
GroupRouteDose (mg/kg)Volume (mL/kg)Purpose
A Oral Gavage (PO)55Therapeutic Efficacy Level
B Oral Gavage (PO)1005High Exposure / Safety
C Intravenous (IV)12Bioavailability Reference
D. Sample Collection Workflow

Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma: Collect 200 µL blood via tail vein or saphenous vein into K₂EDTA tubes. Centrifuge at 2000 x g (4°C, 10 min). Store plasma at -80°C.

  • Cochlear Fluid (Terminal Sub-group):

    • Why: Plasma levels are a proxy; perilymph levels are the active site concentration.

    • Method: Anesthetize rat.[5] Expose the auditory bulla. Puncture the round window membrane with a glass capillary. Capillary action will draw ~1–2 µL of perilymph.

    • Contamination Check: Monitor for blood contamination (red color); discard contaminated samples as hemoglobin interferes with LC-MS.

Bioanalytical Protocol (LC-MS/MS)

Objective: Quantify ORC-13661 in plasma and perilymph with high sensitivity (LLOQ < 5 ng/mL).

A. Sample Preparation (Protein Precipitation)
  • Aliquot: 20 µL Plasma or 1 µL Perilymph (diluted to 20 µL with blank plasma).

  • Precipitate: Add 80 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide or a deuterated analog if available).

  • Mix: Vortex 1 min, Centrifuge 10 min at 10,000 rpm.

  • Transfer: Inject 5 µL of supernatant.

B. LC-MS/MS Conditions
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

C. Mass Transitions (MRM)

Based on the molecular weight (390.89), the parent ion


 is 391.9 .
AnalytePrecursor Ion (m/z)Product Ion (m/z)*Collision Energy (eV)
ORC-13661 391.9 127.0 (Chlorophenyl amine)25
ORC-13661 391.9 222.1 (Thiophene core)30

*Note: Product ions are theoretical based on fragmentation of the urea/amide bonds. Verify with a product ion scan during method development.

Data Analysis & Interpretation

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

Key PK Parameters (Expected)
ParameterDefinitionExpected Outcome (Rat, 5 mg/kg PO)Significance

Time to max concentration1.0 – 2.0 hoursRapid absorption indicates suitability for acute dosing.

Half-life4 – 6 hours (Rat)Supports once-daily or twice-daily dosing.

(%)
Oral Bioavailability> 50%High

validates the oral route (vs. invasive intratympanic injection).

Distribution Ratio0.2 – 0.5Critical Metric. Confirms drug crosses the BLB to reach hair cells.
Diagram 2: Pharmacokinetic Workflow

PK_Workflow cluster_dosing 1. Administration cluster_dist 2. Distribution cluster_analysis 3. Analysis Oral Oral Gavage (5-100 mg/kg) Gut GI Absorption Oral->Gut Plasma Systemic Circulation (Plasma) Gut->Plasma Bioavailability (F) BLB Blood-Labyrinth Barrier Plasma->BLB Sample Microsampling (Tail Vein / Round Window) Plasma->Sample Cochlea Cochlear Perilymph (Target Site) BLB->Cochlea Permeation Cochlea->Sample LCMS LC-MS/MS (MRM: 391.9 -> 127.0) Sample->LCMS

Caption: PK workflow tracking ORC-13661 from oral intake, across the Blood-Labyrinth Barrier, to quantification.

References

  • Kitcher, S. R., et al. (2019). "ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity."[3] JCI Insight, 4(15):e126764.

  • Chowdhury, S., et al. (2018). "Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss." Journal of Medicinal Chemistry, 61(1), 84–97.[2]

  • Oricula Therapeutics. "ORC-13661 Product History and Clinical Status." Oricula Therapeutics Official Site.

Sources

patch-clamp recording techniques for MET channel block analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Patch-Clamp Recording Techniques for MET Channel Block Analysis

Abstract & Introduction

The Mechano-Electrical Transduction (MET) channel, formed primarily by the TMC1/TMC2 complex in mammalian hair cells, is the gatekeeper of auditory perception. It converts mechanical stimuli into electrical signals with microsecond latency. Blocking these channels is a critical assay for two divergent goals: (1) Ototoxicity Screening , particularly for aminoglycoside antibiotics (e.g., dihydrostreptomycin, gentamicin) which enter hair cells via MET channels to trigger apoptosis; and (2) Drug Discovery , identifying protective agents that reversibly block MET currents to prevent noise-induced or drug-induced hearing loss.

This guide details the protocol for isolating MET currents in the Organ of Corti and analyzing channel block using whole-cell voltage-clamp techniques. Unlike standard ion channel assays, MET recording requires precise mechanical stimulation coupled with rapid solution exchange. We prioritize Fluid Jet stimulation in this protocol, as it allows for simultaneous mechanical deflection and pharmacological application without the physical damage risks associated with stiff-probe techniques.

Experimental Configuration & Rig Design

Successful MET recording requires a vibration-isolated system capable of simultaneous differential interference contrast (DIC) imaging and high-speed mechanical stimulation.

Hardware Requirements
  • Microscope: Fixed-stage upright microscope with 60x or 100x water-immersion objective (NA > 0.9).

  • Amplifier: Axon MultiClamp 700B or HEKA EPC10 (high bandwidth required; MET activation time constant is <50 µs).

  • Stimulator: High-speed Piezo-electric actuator driving a Fluid Jet pipette.

    • Why Fluid Jet? Stiff glass probes can tear tip links during drug perfusion. A fluid jet applies force uniformly across the bundle and can be used to deliver the drug itself.

  • Perfusion: Gravity-fed local perfusion pencil (multi-barrel) positioned <50 µm from the tissue for rapid exchange (<100 ms).

Visualizing the Signal Path

RigSetup Piezo Piezo Actuator (Stimulus) FluidJet Fluid Jet Pipette (Force + Drug) Piezo->FluidJet Displacement HairCell OHC/IHC (Organ of Corti) FluidJet->HairCell Fluid Force Headstage Headstage (Pre-Amp) HairCell->Headstage I_MET Amp Amplifier (Voltage Clamp) Headstage->Amp Digitizer Digitizer (ADC/DAC) Amp->Digitizer I_out Digitizer->Piezo Stim_cmd Digitizer->Amp V_cmd PC Acquisition Software (pClamp/Patchmaster) Digitizer->PC Data PC->Digitizer Command

Figure 1: Signal pathway for MET recording. The Fluid Jet serves as the mechanical actuator. The piezo driver must be synchronized with the digitizer to correlate bundle displacement with current onset.

Biological Preparation & Solutions

Causality in Solution Design: To isolate MET currents, we must eliminate the massive voltage-gated K+ currents (


, 

,

) that dominate the hair cell membrane. Therefore, Cesium (Cs+) is used as the primary internal cation.

Internal Calcium Buffering:

  • Low BAPTA (0.1 mM): Use if you want to observe adaptation (the channel closing despite sustained stimulus).

  • High BAPTA (1 - 10 mM): Use for Blocker Analysis . High buffering removes adaptation, creating a "square" current step. This makes measuring the steady-state blocking effect significantly more accurate.

Table 1: Optimized Recording Solutions
ComponentIntracellular (Pipette)Extracellular (Bath)Function
Base Salt 135 mM CsCl137 mM NaClCs+ blocks K+ channels; Na+ carries MET current.
Buffer 10 mM HEPES10 mM HEPESpH Maintenance (7.2 - 7.4).
Ca2+ Control 3 mM Mg-ATP1.3 mM CaCl2ATP supports adaptation; Extracellular Ca2+ sets

.
Chelator 1 mM BAPTA -Buffers internal Ca2+ to remove adaptation.
Energy 5 mM Phosphocreatine5.8 mM D-GlucoseMetabolic support.
Osmolarity ~290 mOsm~300 mOsmSlightly higher external Osm prevents cell swelling.

Protocol: MET Channel Isolation & Block

Step 1: Whole-Cell Configuration
  • Approach the Outer Hair Cell (OHC) or Inner Hair Cell (IHC) at a 45° angle.

  • Apply positive pressure to clean the membrane surface.

  • Form a GΩ seal. Critical: Do not apply suction too aggressively; hair cells are fragile.

  • Rupture the patch to enter whole-cell mode.

  • Validation:

    
     should be < 15 MΩ.[1] If 
    
    
    
    > 20 MΩ, the voltage error will distort the fast MET kinetics. Discard the cell.
Step 2: Mechanical Stimulation (Fluid Jet)
  • Position the fluid jet pipette (tip diameter 5-10 µm) approximately 5-10 µm from the hair bundle.

  • Apply a sinusoidal stimulus (50 Hz) or step protocols to verify channel function.

  • Criteria: A healthy OHC should show a maximal MET current (

    
    ) > 400 pA at -80 mV.
    
Step 3: Pharmacological Block Protocol

To analyze a blocker (e.g., Dihydrostreptomycin - DHS), use the following sequence:

  • Baseline: Record

    
     in standard extracellular solution (5 sweeps).
    
  • Perfusion: Switch local perfusion to Drug Solution . Wait 30-60 seconds for equilibration.

  • Voltage Step Protocol (IV Curve):

    • Hold at -80 mV.

    • Step to potentials ranging from -120 mV to +100 mV (in 20 mV increments).

    • Apply a saturating mechanical step (fluid jet) at each voltage.

  • Washout: Return to control solution to verify reversibility. Irreversible loss indicates cell death or tip-link breakage, not drug block.

Mechanistic Analysis: Permeant vs. Impermeant Block

Understanding how a drug blocks is as important as if it blocks. Many MET blockers (Aminoglycosides, FM1-43) are permeant blockers . They enter the pore, block current transiently, and then pass into the cytoplasm if the driving force is strong enough.

The Kinetic Model

The block is voltage-dependent.[2][3][4] At hyperpolarized potentials (e.g., -150 mV), the electrical driving force is so strong that the positively charged blocker is pulled through the channel, relieving the block.

BlockMechanism cluster_0 Pore Region Open Open Channel Blocked Blocked State Open->Blocked Drug Binding (k_on) Blocked->Open Unbinding (k_off) Permeated Intracellular Accumulation Blocked->Permeated Permeation (High Negative Vm)

Figure 2: Kinetic states of MET channel block. Note the "Permeated" path which becomes significant for aminoglycosides at extreme negative potentials.

Quantifying the Block

1. Dose-Response (Hill Plot): Calculate the fractional block at a fixed potential (usually -80 mV).



  • 
    : Concentration at half-maximal block.
    
  • 
    : Hill coefficient (cooperativity).
    

2. Voltage Dependence (Woodhull Model): Plot the ratio


 against Membrane Potential (

).

  • 
    : Valency of the blocker (e.g., +2 for DHS).
    
  • 
    : Electrical distance (fraction of the field the blocker senses, usually 0.4 - 0.6 for MET channels).
    

Troubleshooting & Validation

  • Leak Subtraction: MET currents are small. Use P/4 leak subtraction protocols in your software to remove capacitive transients and linear leak, ensuring the current measured is purely transduction-mediated.

  • Rundown: MET currents "run down" (decrease) over time, often due to loss of PIP2 or tip-link tension.

    • Fix: Add 10 µM PIP2 to the internal solution if recording > 10 mins.

    • Fix: Always bracket drug applications with control sweeps. If the final control is <80% of the initial control, discard the data.

  • Mechanical Artifacts: If the fluid jet is too close, it causes a "stimulus artifact" (physical movement of the pipette).

    • Check: Record a sweep with the fluid jet active but the piezo off. If you see current, your perfusion flow is mechanically gating the channel. Adjust the gravity feed height.

References

  • Ricci, A. J., & Fettiplace, R. (1998). Calcium buffering and the kinetics of the mechano-electrical transducer channel in turtle hair cells. The Journal of Physiology.

  • Gale, J. E., et al. (2001). FM1-43 dye behaves as a permeant blocker of the hair-cell mechanotransducer channel.[5] The Journal of Neuroscience.

  • Marcotti, W., et al. (2005). The block of the mechano-electrical transducer channel by dihydrostreptomycin in chick cochlear hair cells. The Journal of Physiology.

  • Pan, B., et al. (2013). TMC1 and TMC2 are components of the mechanotransduction channel in hair cells.[6] Science.

  • Beurg, M., et al. (2009). Localization of inner hair cell mechanotransducer channels using high-speed calcium imaging. Nature Neuroscience.

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for ORC-13661

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with ORC-13661 , a novel otoprotective compound and MET (mechanoelectrical transducer) channel blocker. This guide is structured to assist researchers in preparing stable, precipitate-free solutions for in vitro and in vivo applications.

Compound Profile & Physicochemical Context

To effectively solubilize ORC-13661, one must first understand the chemical properties driving its behavior in solution. ORC-13661 is a urea-thiophene carboxamide derivative.[1][2] Structurally, it possesses a rigid, planar core typical of this class, which often results in high crystal lattice energy (high melting point) and poor aqueous solubility—a phenomenon often described in medicinal chemistry as "brick dust" behavior.[3]

PropertyDetailImplication for Solubility
Chemical Class Urea-thiophene carboxamideProne to intermolecular hydrogen bonding; low water solubility.
Molecular Weight 390.89 g/mol Moderate size; diffusion is not the limiting factor, aggregation is.[3]
Target MET Channel (Hair Cells)Requires precise low-concentration delivery (µM range) without micro-precipitates that could block pipettes or cause artifacts in patch-clamp.
Primary Solvent DMSOHighly soluble (>10 mM). Essential for stock preparation.
Aqueous Limit < 10–20 µM (estimated)Direct dissolution in water is inefficient; requires carrier solvents or surfactants.

The Solubility Challenge: Why Precipitation Occurs

Users frequently report "crashing out" (precipitation) when diluting ORC-13661 DMSO stocks into aqueous buffers (e.g., PBS, HBSS, or media).[3] This occurs due to the "Solvent Shock" effect :

  • Hydrophobic Collapse: When a DMSO stock is rapidly added to water, the water molecules form a cage around the hydrophobic drug molecules faster than the drug can disperse.

  • Nucleation: The local concentration of the drug at the injection site momentarily exceeds its solubility limit, triggering rapid crystal nucleation.

  • Result: A cloudy suspension or fine needle-like precipitates that settle over time, leading to inconsistent dosing.

Validated Solubilization Protocols

Protocol A: Standard Preparation for In Vitro Assays (Cell Culture/Patch Clamp)

Best for: Concentrations < 10 µM. Used in zebrafish and cochlear culture assays.[4][5][6][7][8]

The "Sandwich" Dilution Method: Do not squirt the DMSO stock directly into a large volume of cold buffer. Instead, use an intermediate step to lower the dielectric shock.[3]

  • Prepare Stock: Dissolve ORC-13661 powder in anhydrous DMSO to create a 10 mM master stock.

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate (100x): Dilute the 10 mM stock 1:10 into pure DMSO or Ethanol first to reach an intermediate concentration (e.g., 1 mM).

  • Final Dilution:

    • Pre-warm your aqueous buffer (media/HBSS) to 37°C.

    • Place the pipette tip submerged in the stirring buffer.

    • Slowly dispense the intermediate stock while vortexing or stirring rapidly.

    • Target Final DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity in sensitive hair cells.

Protocol B: High-Concentration Aqueous Formulation (Animal Dosing/Stock)

Best for: Concentrations > 100 µM. Essential for oral gavage or high-dose screens.

Simple aqueous buffers will fail at these concentrations. You must use a complexing agent or surfactant .

Recommended Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-Cyclodextrin) Cyclodextrins form a "donut" shape, encapsulating the hydrophobic drug in their core while presenting a hydrophilic exterior to the water.

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of PBS or Saline. Stir until clear. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add ORC-13661 powder directly to the 20% HP-β-CD solution.

    • Sonicate in a water bath at 37°C for 20–30 minutes.

    • Observation: The solution should turn from cloudy to clear.

    • Why this works: This mimics the formulations used in successful rat oral dosing studies (Chowdhury et al., 2018), ensuring bioavailability without precipitation.

Visual Workflow: Avoiding the "Crash"

The following diagram illustrates the decision logic for solubilizing ORC-13661 based on your target concentration.

ORC_Solubility_Workflow Powder ORC-13661 Powder DMSO_Stock Master Stock (10-50 mM in DMSO) Powder->DMSO_Stock Dissolve & Sonicate Decision Target Final Concentration? DMSO_Stock->Decision Low_Conc Low (< 10 µM) (Cell Culture / Patch Clamp) Decision->Low_Conc High_Conc High (> 100 µM) (In Vivo / Stock) Decision->High_Conc Direct_Add Direct Addition to Buffer Low_Conc->Direct_Add Rapid Injection Stepwise Stepwise Dilution (Warm Buffer + Vortex) Low_Conc->Stepwise Recommended Cyclodextrin Use 20% HP-β-CD (Complexation) High_Conc->Cyclodextrin Recommended Precipitation PRECIPITATION RISK (Cloudy Solution) Direct_Add->Precipitation Success_Low Stable Solution (Clear, <0.1% DMSO) Stepwise->Success_Low Success_High Stable Suspension/Soln (High Bioavailability) Cyclodextrin->Success_High

Figure 1: Decision tree for ORC-13661 solubilization. Green paths indicate optimal protocols to avoid precipitation (Red).

Troubleshooting & FAQs

Q: My solution is cloudy even after following Protocol A. What happened? A: You likely hit a local solubility limit.

  • Check: Did you use cold buffer? Cold temperatures drastically reduce the solubility of urea-thiophene compounds. Always pre-warm to 37°C.

  • Fix: Centrifuge the solution (10,000 x g for 5 min) to pellet the crystals. Do not use the cloudy suspension for patch-clamp experiments, as crystals will block the pipette tip. Re-make the solution using a lower intermediate concentration.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution.

  • Surfactants like Tween-80 (0.1% - 1%) can solubilize ORC-13661. However, surfactants are known to interact with lipid membranes and may alter the properties of the MET channel itself or cause non-specific lysis in fragile hair cells. For in vivo work, Tween-80 is acceptable; for in vitro physiology, Cyclodextrin is safer as it does not intercalate into the membrane.[3]

Q: Does pH affect ORC-13661 solubility? A: Marginally.

  • The urea and amide bonds are not significantly ionizable in the physiological pH range (pH 6–8). Therefore, adjusting pH away from 7.4 is unlikely to yield major solubility gains and may harm your biological samples.[3] Stick to neutral buffers and rely on co-solvents (DMSO) or complexing agents (Cyclodextrin).

Q: I need to store the aqueous solution. How long is it stable? A: Aqueous dilutions of ORC-13661 are not intended for long-term storage.

  • The compound may slowly precipitate or adhere to the plastic walls of the tube (hydrophobic adsorption) over 24 hours.

  • Rule: Prepare aqueous dilutions fresh daily (as noted in Kitcher et al., 2019).[3] Store the DMSO master stock at -20°C.

References

  • Chowdhury, S., et al. (2018).[3][9][10] Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[1][2][3][9] Journal of Medicinal Chemistry, 61(1), 84–97.[1][2][9]

    • Relevance: Describes the chemical optimization of ORC-13661 (Compound 90)
  • Kitcher, S. R., et al. (2019).[2][6][7][9] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[4][5][6][7][9][11][12] JCI Insight, 4(15), e126764.[6][7][8]

    • [3][6][8][9]

    • Relevance: Provides the standard protocol for preparing aqueous solutions for zebrafish and mouse cochlear culture experiments (fresh prepar
  • Oricula Therapeutics. (n.d.).[10][13] Research & Pipeline: ORC-13661.

    • [3]

    • Relevance: Confirms the compound's status as a new chemical entity and its clinical development context.

Sources

Technical Support Center: hERG Mitigation in ORC-13661 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Ion Channel Safety Division Ticket ID: ORC-OPT-2026-X Subject: Strategies for reducing hERG liability while maintaining MET channel efficacy.

Welcome to the Ion Channel Safety Support Hub

You have accessed this guide because your lead optimization of ORC-13661 (Oricula Therapeutics) analogs has encountered a critical bottleneck: hERG (Kv11.1) inhibition .[1][2][3]

ORC-13661 is a mechanotransduction channel blocker designed to protect hair cells from aminoglycoside ototoxicity by inhibiting the MET (mechano-electrical transducer) channel [1].[4][5][6][7][8] However, the chemical scaffold required for MET inhibition (often involving polycyclic architectures and basic amines) frequently overlaps with the pharmacophore for hERG channel blockade. This creates a risk of QT interval prolongation and Torsades de Pointes (TdP).

This guide provides a self-validating troubleshooting workflow to decouple MET efficacy from hERG toxicity.

Part 1: Diagnostic & Mitigation Strategies (Q&A)

Q1: Why are my ORC-13661 analogs getting "trapped" in the hERG channel?

Diagnosis: The hERG channel vestibule is uniquely large and promiscuous. It contains two key aromatic residues, Tyr652 and Phe656 , which facilitate high-affinity binding via


 stacking  interactions.[5]

ORC-13661 analogs typically feature a thiophene-urea-phenyl core.[5] This scaffold presents two liabilities:

  • Aromatic Stacking: The thiophene and the terminal phenyl ring (often chlorophenyl) can stack against Tyr652/Phe656.

  • Cationic Trapping: If your analog contains a basic amine (e.g., the N-methyl group on the cyclohexyl ring) that is protonated at physiological pH, it can interact electrostatically with the pore's negative potential.

Mitigation Protocol: You must disrupt these interactions without destroying the molecule's ability to block the MET channel.

Structural FeaturehERG Liability MechanismChemical Mitigation Strategy
Basic Amine (pKa > 8) Electrostatic attraction to poreReduce pKa: Add electron-withdrawing groups (EWGs) like Fluorine adjacent to the amine.[5] Target pKa 6.5–7.5 to reduce the cationic fraction at pH 7.4 [2].
Aromatic Rings (Thiophene/Phenyl)

stacking with Y652/F656
Saturation: Replace the terminal phenyl ring with a saturated heterocycle (e.g., oxetane, bicyclo[1.1.1]pentane).[5]
Lipophilicity (LogP > 3) Hydrophobic stabilization in porePolar Surface Area (PSA): Introduce polar groups (hydroxyl, sulfone) to lower LogD.[5] Target LogD < 3.0.
Conformation Induced fit into the poreRigidification: Constrain the linker to prevent the molecule from adopting the "U-shape" often required for hERG binding.
Q2: I lowered the LogP, but potency against the MET channel dropped. How do I balance this?

Troubleshooting: This is the "Selectivity Paradox." The MET channel pore, like hERG, is hydrophobic. Drastically reducing lipophilicity often kills on-target potency.[5]

Solution: The "Zwitterion" or "Soft Spot" Approach Instead of globally reducing lipophilicity, introduce a localized zwitterionic motif or a specific hydrogen bond acceptor (HBA) that hERG disfavors but MET tolerates.

  • The Carboxylic Acid Switch: Introduce a carboxylic acid or bioisostere (tetrazole). hERG repels negative charges near the pore entrance.

  • Steric "Bumping": Add a methyl group ortho to the urea linkage. This forces a twist in the molecule. hERG binding usually requires a planar conformation for optimal

    
    -stacking; if the molecule is twisted, it may not fit the hERG vestibule but still fit the MET channel [3].
    
Q3: My in silico models predicted safety, but Patch Clamp shows blockade. Why?

Analysis: Standard QSAR models often fail with "trapped" blockers. hERG inhibition is state-dependent; many compounds bind preferentially to the inactivated state . If your model only accounts for the closed or open state, it will produce False Negatives.

Corrective Action: You must move to Voltage-Clamp Fluorometry or Automated Patch Clamp (APC) using the CiPA (Comprehensive In Vitro Proarrhythmia Assay) voltage protocol immediately. Do not rely solely on docking scores.

Part 2: Experimental Validation Workflows

Workflow 1: The Optimization Decision Tree

This diagram outlines the logic flow for modifying your lead compound based on assay feedback.

HERG_Optimization Start Analog Synthesis Screen Primary Screen: MET Channel Efficacy Start->Screen PotencyCheck Potency < 1µM? Screen->PotencyCheck HERG_Assay hERG Patch Clamp (CiPA Protocol) PotencyCheck->HERG_Assay Yes Discard Discard Analog PotencyCheck->Discard No SafetyCheck IC50 > 10µM? HERG_Assay->SafetyCheck Analysis Analyze Binding Mode SafetyCheck->Analysis No (Toxic) Success Lead Candidate (Safe & Potent) SafetyCheck->Success Yes Strat_pKa Strategy A: Lower pKa (Fluorination) Analysis->Strat_pKa Basic Amine Present Strat_LogP Strategy B: Reduce Lipophilicity (Add Polar Group) Analysis->Strat_LogP High LogP Strat_Steric Strategy C: Steric Hindrance (Twist Conformation) Analysis->Strat_Steric Planar Aromatic Strat_pKa->Start Re-synthesis Strat_LogP->Start Re-synthesis Strat_Steric->Start Re-synthesis

Figure 1: Iterative optimization cycle for decoupling MET efficacy from hERG toxicity. Note the feedback loops requiring structural modification based on specific binding modes.

Workflow 2: The "Gold Standard" Validation Protocol

To confirm hERG safety, you must use the CiPA Step-Ramp Protocol .[5] Simple "hold at -80mV" protocols are insufficient for detecting state-dependent blockers common in this chemical class.[5]

Protocol: Automated Patch Clamp (HEK293-hERG)

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing Kv11.1.

    • Internal Solution: K-Aspartate based (130 mM), MgATP (4 mM), EGTA (5 mM).[5]

    • External Solution: NaCl (140 mM), KCl (4 mM), CaCl2 (2 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (10 mM).[9][5]

  • Voltage Protocol (The "Step-Ramp"):

    • Holding Potential: -80 mV.[1][2][9][5]

    • Step 1 (Depolarization): Step to +40 mV for 500 ms. (Opens channels; drug binds here if open-state blocker).[5]

    • Step 2 (Repolarization Ramp): Ramp back to -80 mV over 100 ms. (Elicits the high-amplitude "tail current").

    • Frequency: Repeat every 10 seconds.

  • Data Analysis:

    • Measure the peak tail current amplitude during the repolarization ramp.[9]

    • Calculate % Inhibition =

      
      .[5]
      
    • Acceptance Criteria: Seal resistance > 500 MΩ; Access resistance < 10 MΩ.

Why this matters: ORC-13661 analogs often exhibit slow onset kinetics .[5] You must run the protocol for at least 5–7 minutes per concentration to reach steady-state inhibition [4].

Part 3: Summary of Key Data

Use this reference table to benchmark your analogs against the parent compound.

PropertyORC-13661 (Parent)Target Profile for AnalogsRationale
hERG IC50 ~1–5 µM (Est.)> 30 µM Provides >100x safety margin over therapeutic Cmax.[5]
MET IC50 ~0.1–1.0 µM< 0.5 µM Maintain efficacy against aminoglycoside entry.
LogP ~3.52.0 – 3.0 Reduces non-specific hydrophobic binding.
pKa (Amine) ~9.06.5 – 7.5 Reduces electrostatic trapping in the pore.
MW ~390 Da< 450 Da Maintain oral bioavailability.

References

  • Kitcher, S. R., et al. (2019).[5][8][10] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[4][5][6][7][8][10][11] JCI Insight, 4(15), e126764.[5][7]

  • Drug Hunter. (2024).[3][12] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Cambridge MedChem Consulting. (n.d.). Strategies for Reducing hERG Activity. Cambridge MedChem.

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.

Sources

resolving precipitation issues of ORC-13661 at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ORC-13661 Support Center

You are likely here because you are observing turbidity, crystal formation, or inconsistent biological data when working with ORC-13661 (a benzothiophene derivative MET channel inhibitor).

As a lipophilic thiophene-urea carboxamide, ORC-13661 exhibits classic "brick dust" behavior: it is highly soluble in organic solvents (DMSO) but thermodynamically unstable in aqueous media at high concentrations. This guide provides the protocols required to maintain solubility for both high-dose in vitro screens and in vivo administration.

Part 1: The Physics of Precipitation (Why is this happening?)

ORC-13661 precipitates due to Solvent Shock . When a high-concentration DMSO stock (e.g., 50 mM) is introduced directly into an aqueous buffer, the rapid increase in water polarity forces the hydrophobic thiophene rings to stack and nucleate before they can disperse.

Key Physicochemical Parameters:

  • Chemical Class: Thiophene-urea carboxamide [1].[1][2]

  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic).

  • Mechanism of Failure: Ostwald Ripening. Small, invisible aggregates form immediately upon dilution, which grow into visible crystals over 1–2 hours, leading to false negatives in otoprotection assays.

Part 2: In Vitro Troubleshooting (Cell Culture & Electrophysiology)

Q: My 10 mM stock is clear, but it turns cloudy immediately upon addition to the media. How do I fix this?

A: You are likely performing a "Direct Spike" (100% DMSO


 100% Aqueous). You must switch to the "Serial Intermediate Dilution"  method.
Protocol: The "Step-Down" Dilution Method

Target: dosing cells at 20–50 µM without precipitation.

  • Prepare Stock: Dissolve ORC-13661 in anhydrous DMSO to 50 mM . Vortex until completely clear.

  • Create Intermediate (10x): Do NOT add stock directly to the well.

    • Prepare a sterile tube with PBS containing 0.1% Tween-80 (or culture media with 10% FBS).

    • Slowly add the DMSO stock to this intermediate tube while vortexing to create a 10x working solution (e.g., 500 µM).

    • Note: The presence of protein (FBS) or surfactant (Tween) stabilizes the transition.

  • Final Dosing: Add the 10x Intermediate to your cell culture wells.

Q: Can I use BSA to stabilize the drug? A: Yes. ORC-13661 is highly protein-bound. Pre-incubating your intermediate dilution with 0.5% BSA (Bovine Serum Albumin) for 15 minutes can act as a "chaperone," preventing crystal nucleation during the transition to physiological saline.

Part 3: In Vivo Formulation (Animal Dosing)

Q: We need to dose rats at 5–10 mg/kg p.o. (oral gavage).[3] The compound crashes out in saline. What is the correct vehicle?

A: Simple saline is insufficient for this lipophilic class. You must use a Co-solvent/Surfactant System . Based on the optimization studies by Chowdhury et al. [1] and efficacy studies by Kitcher et al. [2], the following vehicle provides optimal bioavailability.

Recommended Vehicle Formulation (High Dose)
ComponentPercentage (v/v)Function
PEG 400 40%Primary Co-solvent (Solubilizer)
Tween 80 10%Surfactant (Prevents nucleation)
Saline (0.9%) 50%Aqueous Carrier

Preparation Protocol:

  • Weigh the required amount of ORC-13661 powder.

  • Add PEG 400 and vortex vigorously. Sonication (water bath, 37°C) for 10 minutes may be required to fully wet the powder.

  • Add Tween 80 and vortex. The solution should be clear or slightly opalescent.

  • Slowly add the Saline (dropwise) while vortexing.

    • Critical: If you add saline too fast, the drug will crash out.

  • Final Appearance: A clear solution or a stable, fine micro-emulsion.

Part 4: Visual Troubleshooting Workflows
Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the root cause of your precipitation.

SolubilityTree Start Observation: Precipitation / Cloudiness CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock CheckWater Check for Water Ingress (DMSO is hygroscopic) CheckStock->CheckWater No (Cloudy) CheckDilution Check Dilution Method (Direct vs. Serial) CheckStock->CheckDilution Yes (Clear) Resynthesize Action: Re-make Stock with Anhydrous DMSO CheckWater->Resynthesize DirectSpike Direct Spike (DMSO -> Media) CheckDilution->DirectSpike Yes CheckVehicle Check In Vivo Vehicle (Saline only?) CheckDilution->CheckVehicle No (Already Serial) UseIntermediate Action: Use Step-Down Protocol (See Part 2) DirectSpike->UseIntermediate AddExcipients Action: Switch to PEG400/Tween80 (See Part 3) CheckVehicle->AddExcipients Precipitates in Syringe

Figure 1: Decision matrix for isolating the cause of ORC-13661 precipitation.

Workflow 2: The "Step-Down" Dilution Mechanism

This diagram illustrates how to avoid the "Solvent Shock" that causes crystallization.

StepDown Stock Stock Solution 50 mM in DMSO (Hydrophobic Stable) Intermediate Intermediate Mix (10x Conc) Buffer + 10% FBS/Tween (Micelle Stabilized) Stock->Intermediate Slow Addition + Vortex Crash Precipitation (Crystal Formation) Stock->Crash Direct Addition (Solvent Shock) Final Final Assay Well (1x Conc) Soluble & Bioavailable Intermediate->Final Dilution

Figure 2: The "Step-Down" protocol utilizes intermediate stabilization to prevent thermodynamic crash-out.

Part 5: Frequently Asked Questions (FAQ)

Q: Does ORC-13661 degrade in solution? A: It is chemically stable in DMSO for months at -20°C. However, thiophene derivatives can be sensitive to oxidation over long periods. Always store stocks in amber vials and minimize freeze-thaw cycles.

Q: I am seeing toxicity at 50 µM, but the literature says it is safe. Is this precipitation? A: Yes. Precipitated crystals can settle on cell monolayers, causing physical stress and localized high concentrations (the "sedimentation effect"), which mimics cytotoxicity. If your viability curves look steep or irregular, verify solubility using the Step-Down protocol.

Q: What is the mechanism of action for this compound? A: ORC-13661 acts as a high-affinity, permeant blocker of the MET (Mechanoelectrical Transducer) channel located at the tips of hair cell stereocilia.[4] It competes directly with aminoglycosides (like gentamicin) for entry into the cell, thereby preventing the accumulation of the toxin [2].

References
  • Chowdhury, S., et al. (2018).[2][5] Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[1][2] Journal of Medicinal Chemistry, 61(1), 84–97.[1][2] [Link]

  • Kitcher, S. R., et al. (2019).[1][2] ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][2][6][7] JCI Insight, 4(15), e126764.[6] [Link]

  • Oricula Therapeutics. (2018).[5][8][9] Oricula Therapeutics Advances Hearing Loss Treatment Candidate ORC-13661 to Phase 1.[8][9][10][11] Press Release. [Link]

Sources

Validation & Comparative

ORC-13661 vs. Antioxidant Otoprotectants: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of ORC-13661, contrasting its mechanism and efficacy against traditional antioxidant otoprotective agents.

Executive Summary: The "Gatekeeper" vs. The "Janitor"

The field of otoprotection has historically focused on mitigating downstream cellular damage caused by reactive oxygen species (ROS) using antioxidants (e.g., N-acetylcysteine, D-methionine). This approach acts as a "Janitor," attempting to clean up oxidative stress after the toxin has already entered the hair cell and initiated apoptosis.

ORC-13661 represents a paradigm shift to a "Gatekeeper" mechanism. It is a high-affinity, reversible blocker of the mechanoelectrical transduction (MET) channel—specifically the TMC1/2 complex. By physically preventing the entry of aminoglycosides (AGs) and cisplatin into the hair cell, ORC-13661 abrogates the toxicity cascade at its source, offering superior efficacy and a wider therapeutic window compared to antioxidant alternatives.

Key Differentiators
FeatureORC-13661Antioxidants (e.g., NAC, STS)
Primary Mechanism Entry Blockade (MET Channel)ROS Scavenging (Intracellular)
Protection Type Upstream (Prevents accumulation)Downstream (Mitigates damage)
Efficacy (AGs) High (>90% survival in vivo)Variable (often incomplete)
Tumor Interference None (Non-systemic target)Risk (May reduce cisplatin efficacy)
Clinical Status Phase 2 (NCT05730283)Various (NAC: Mixed results)

Mechanistic Divergence & Signaling Pathways

To understand the efficacy gap, one must visualize the point of intervention. Aminoglycosides hijack the MET channel to enter hair cells, where they accumulate to cytotoxic levels.[1]

Diagram 1: Mechanism of Action Comparison

This diagram illustrates the "Upstream" blockade by ORC-13661 versus the "Downstream" mitigation by antioxidants.

G cluster_membrane Hair Cell Membrane cluster_intracellular Cytosol (Intracellular) Toxin Ototoxin (Aminoglycoside/Cisplatin) MET MET Channel (TMC1/2 Complex) Toxin->MET Permeation ORC ORC-13661 ORC->MET Reversible Blockade (Competition) Accumulation Intracellular Toxin Accumulation MET->Accumulation Entry Mito Mitochondrial Dysfunction Accumulation->Mito Targeting ROS ROS Surge (Superoxide/Hydroxyl) Mito->ROS Electron Leak Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase Cascade Antioxidants Antioxidants (NAC, D-Met, Ebselen) Antioxidants->ROS Scavenging (Neutralization)

Caption: ORC-13661 blocks the MET channel (TMC1/2), preventing toxin entry.[2][3][4][5][6][7] Antioxidants act only after toxic accumulation and ROS generation.

Comparative Efficacy Analysis

The following data synthesizes findings from pivotal studies, specifically Kitcher et al. (2019) and Chowdhury et al. (2018), comparing ORC-13661 against standard benchmarks.

In Vitro / In Vivo Potency (Zebrafish Lateral Line)

In the zebrafish model, ORC-13661 demonstrates high potency. The HC50 represents the concentration of the protectant required to keep 50% of hair cells alive in the presence of a lethal dose of toxin.[4]

ProtectantToxin ChallengeHC50 (µM)Max ProtectionNotes
ORC-13661 Neomycin (200 µM)0.19 ~100%High affinity block
ORC-13661 Gentamicin (50 µM)1.64 ~100%Competitive inhibition
ORC-13661 Cisplatin (200 µM)2.20 ~90%MET-dependent uptake
D-Methionine Cisplatin>500~60%Requires high systemic load
Ebselen AminoglycosidesN/AVariableOften fails in acute high-dose AG models

Key Insight: ORC-13661 achieves complete protection at low micromolar concentrations, whereas antioxidants often require millimolar concentrations and rarely achieve 100% rescue in high-dose scenarios.

Mammalian Efficacy (Rat ABR Thresholds)

In mature rats treated with Amikacin (320 mg/kg/day for 12 days), ORC-13661 (5 mg/kg oral) provided robust protection.

  • Control (Amikacin only): 40–60 dB threshold shift (severe hearing loss).

  • ORC-13661 + Amikacin: <10 dB threshold shift (near-normal hearing).

  • Antioxidants (Historical): Typically reduce shifts by 15–25 dB but rarely preserve normal thresholds in chronic heavy dosing regimens.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Zebrafish Lateral Line Rapid Screen

Objective: Determine HC50 of ORC-13661 vs. Antioxidants.

  • Larvae Prep: Harvest Danio rerio larvae at 5 days post-fertilization (dpf).

  • Pre-incubation (Critical Step):

    • Group A: ORC-13661 (0.01–10 µM) for 1 hour .

    • Group B: Antioxidant (e.g., NAC, 1–10 mM) for 1 hour .

    • Rationale: Allows the drug to equilibrate at the MET channel or intracellularly.

  • Toxin Exposure: Add Neomycin (200 µM) to the bath without washing out the protectant (co-treatment). Incubate for 30 minutes.

  • Wash & Recovery: Wash larvae 3x in fresh E3 medium. Allow 1 hour recovery.

  • Staining: Stain with YO-PRO-1 (2 µM) for 20 minutes. YO-PRO-1 enters functional hair cells via the MET channel and labels the nucleus.

  • Quantification: Count fluorescent hair cells in the SO1, SO2, and O1 neuromasts using fluorescence microscopy.

Protocol B: MET Channel Blockade Validation (FM1-43 Uptake)

Objective: Confirm "Gatekeeper" mechanism (blocking entry) vs. intracellular protection.

Protocol Step1 Step 1: Pre-treat Larvae (ORC-13661 vs Vehicle) Step2 Step 2: Expose to FM1-43 (30 sec pulse) Step1->Step2 Step3 Step 3: Rapid Wash (3x E3 Medium) Step2->Step3 Step4 Step 4: Image Immediately Step3->Step4 ResultA Result A: No Fluorescence (Channel Blocked) Step4->ResultA ORC-13661 ResultB Result B: High Fluorescence (Channel Open) Step4->ResultB Antioxidant

Caption: FM1-43 is a dye that enters via open MET channels. ORC-13661 prevents uptake; antioxidants do not.

Therapeutic Window & Safety Profile

A critical concern for otoprotectants is interference with the primary life-saving drug (antibiotic or chemotherapeutic).

  • Antimicrobial Interference:

    • ORC-13661:Zero interference. MIC (Minimum Inhibitory Concentration) assays against E. coli and K. pneumoniae show that ORC-13661 does not inhibit aminoglycoside bactericidal activity.

    • Mechanism:[2][3][4][5][8][9] ORC-13661 targets the eukaryotic TMC1/2 channel, which has no structural homolog in bacteria.

  • Antitumor Interference:

    • ORC-13661:Zero interference. Does not affect cisplatin-induced killing of neuroblastoma or breast cancer cell lines.

    • Antioxidants:[5][10] Systemic antioxidants (e.g., Sodium Thiosulfate) can neutralize cisplatin in the bloodstream, potentially reducing tumor control if not timed perfectly (e.g., delayed administration).

References

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[3][4][6][7][8][9] JCI Insight, 4(15), e126764.[5][6] [Link]

  • Chowdhury, S., et al. (2018). Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss.[8] Journal of Medicinal Chemistry, 61(1), 84–97. [Link]

  • Bellairs, J. A., et al. (2022). An in vivo Biomarker to Characterize Ototoxic Compounds and Novel Protective Therapeutics.[2] Frontiers in Cellular Neuroscience, 16. [Link]

  • O'Sullivan, M. E., et al. (2017). Anatomical differences in the protection of mouse cochlear hair cells from aminoglycoside ototoxicity by ORC-13661. Association for Research in Otolaryngology Abstracts. [Link] (General Conference Landing Page)

  • ClinicalTrials.gov. (2023). ORC-13661 for Preventing Ototoxicity. Identifier: NCT05730283.[8] [Link]

Sources

comparative analysis of ORC-13661 and D-tubocurarine MET blockade

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of ORC-13661 and D-tubocurarine (dTC) , focusing on their efficacy and mechanism as Mechanotransduction (MET) channel blockers in sensory hair cells.

Executive Summary

For decades, D-tubocurarine (dTC) served as a reference antagonist for hair cell Mechanotransduction (MET) channels. While effective in vitro, its systemic toxicity (nicotinic acetylcholine receptor antagonism) precludes clinical utility. ORC-13661 , a novel thiophene-urea derivative, has emerged as a superior alternative.

Experimental data confirms that ORC-13661 is approximately 15-fold more potent than dTC (IC50: 0.14 µM vs. 2.2 µM at -104 mV) and functions as a high-affinity permeant blocker . Crucially, ORC-13661 demonstrates high selectivity for the MET channel without blocking basolateral currents (e.g.,


), a limitation observed with other protectants like berbamine. This guide details the biophysical characterization and experimental protocols required to validate these compounds.

Mechanistic Architecture

Both compounds function as permeant open-channel blockers .[1][2][3] This mechanism is distinct from simple pore occlusion because the blocker can eventually pass through the channel into the cytoplasm, driven by the electrochemical gradient.

The "Permeant Block" Phenomenon[1][2][3][4][5][6][7][8][9][10]
  • Binding: The compound enters the open MET channel pore and binds to a site within the electrical field.

  • Blockade: At moderate negative potentials (e.g., -80 mV), the molecule dwells in the pore, preventing cation influx (Ca²⁺, K⁺).

  • Permeation (Relief of Block): At extreme hyperpolarized potentials (e.g., > -150 mV), the electrical driving force is sufficient to force the positively charged blocker through the pore and into the cell, relieving the block.

Therapeutic Implication: Aminoglycosides (AGs) are also permeant blockers that kill hair cells after accumulating intracellularly. ORC-13661 protects hair cells by competitively inhibiting AG entry at the MET channel pore.[4][5][6][7]

Visualization: Mechanism of Action

The following diagram illustrates the competitive permeant block mechanism.

MET_Blockade_Mechanism cluster_extracellular Endolymph (Extracellular) cluster_channel MET Channel Pore cluster_intracellular Cytoplasm (Intracellular) AG Aminoglycoside (Ototoxin) BindingSite Pore Binding Site (Competition) AG->BindingSite High Driving Force ORC ORC-13661 (Protectant) ORC->BindingSite High Affinity Binding Toxicity Mitochondrial/Ribosomal Damage BindingSite->Toxicity AG Entry (If unblocked) Protection Otoprotection (Reduced AG Accumulation) BindingSite->Protection ORC Blockade (Prevents AG Entry)

Figure 1: Competitive inhibition model. ORC-13661 outcompetes aminoglycosides for the pore binding site, preventing the intracellular accumulation of the toxin.

Quantitative Performance Data

The following data aggregates patch-clamp recordings from mouse cochlear outer hair cells (OHCs).

Table 1: Biophysical Parameters (at -104 mV)
ParameterORC-13661D-tubocurarine (dTC)Significance
IC50 (Potency) 0.14 µM 2.2 µMORC-13661 is ~15x more potent.
Mechanism Permeant Open-Channel BlockPermeant Open-Channel BlockBoth enter the cell at extreme hyperpolarization.
Reversibility Rapid (< 100 ms)Rapid (< 100 ms)Both wash out quickly.
Hill Coefficient ~1.0~1.0Indicates 1:1 binding stoichiometry.
Selectivity High (MET specific)Low (Blocks nAChR, P2X2)dTC has systemic lethal off-targets.
Table 2: Voltage Dependence of Block

Data derived from Kitcher et al. (2019) and Glowatzki et al. (1997).

Membrane Potential (mV)ORC-13661 EffectdTC EffectInterpretation
-84 mV Strong BlockModerate BlockPhysiological resting potential range.
+96 mV Reduced BlockReduced BlockElectrostatic repulsion expels blocker.
-164 mV Relief of Block Relief of Block Driving force pushes blocker through the pore (Permeation).

Experimental Protocol: Validating MET Blockade

Objective: Determine the IC50 and verify the "permeant block" characteristic of a candidate compound using whole-cell patch-clamp.

System Validation:

  • Positive Control: 100 µM Dihydrostreptomycin (DHS) or 50 µM dTC.

  • Negative Control: Extracellular solution alone.

  • Acceptance Criteria: Maximum MET current > 500 pA; Series Resistance (

    
    ) < 10 MΩ (uncompensated).
    
Workflow Diagram

Experimental_Workflow cluster_recording 4. Perfusion & Recording Step1 1. Tissue Prep (P2-P3 Mouse Cochlea) Step2 2. Whole-Cell Config (Hold at -84 mV) Step1->Step2 Step3 3. Stimulation (Fluid Jet / Piezo) Step2->Step3 Rec1 Record Control Current Step3->Rec1 Rec2 Perfuse ORC-13661 (0.01 - 10 µM) Rec1->Rec2 Rec3 Washout Rec2->Rec3 Rec3->Rec1 Verify Reversibility Step4 5. Analysis (Fit to Hill Equation) Rec3->Step4

Figure 2: Electrophysiology workflow for validating MET channel blockade kinetics and potency.

Detailed Methodology
  • Preparation: Dissect cochleae from postnatal day 2-3 (P2-P3) mice. Culture for 1-2 days to allow tectorial membrane detachment.

  • Optics: Use DIC (Differential Interference Contrast) microscopy with a 63x water-immersion objective to visualize OHC stereocilia bundles.

  • Patch Clamp Setup:

    • Pipette Solution: Intracellular solution containing CsCl (to block K+ channels) and BAPTA (to buffer Ca2+).

    • Extracellular Solution: Standard perilymph-like saline (1.3 mM Ca2+).

    • Stimulation: Position a fluid jet pipette (20-30 µm tip) ~10 µm from the hair bundle. Apply sinusoidal or step pressure pulses (40-50 Hz) to elicit maximal MET currents.

  • Drug Application:

    • Use a local perfusion gravity-fed system.

    • Step 1: Record stable baseline MET currents (

      
      ).
      
    • Step 2: Perfuse ORC-13661 (start at 0.01 µM, step up to 10 µM).

    • Step 3: Record blocked currents (

      
      ).
      
    • Step 4: Wash with control saline to verify reversibility (

      
      ).
      
  • Voltage Protocol (Permeation Test):

    • Once block is established at -84 mV, hyperpolarize the cell in steps down to -164 mV.

    • Observation: If the compound is permeant, the fractional block will decrease at extreme negative potentials as the drug is forced through the channel.

References

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[4][6][7][8][9] JCI Insight, 4(15), e126764.[6][9]

  • Glowatzki, E., et al. (1997). The half-blocking concentration of d-tubocurarine for the mechano-electrical transducer channel in mammalian hair cells. Proceedings of the Royal Society B: Biological Sciences, 264(1385).

  • Kenyon, E. J., et al. (2017). d-Tubocurarine and Berbamine: Alkaloids That Are Permeant Blockers of the Hair Cell's Mechano-Electrical Transducer Channel and Protect from Aminoglycoside Toxicity.[1][2][3] Frontiers in Cellular Neuroscience, 11, 262.[2]

  • Oricula Therapeutics. (2024). Product History & Clinical Status of ORC-13661.

Sources

Validating ORC-13661: Non-Interference with Antibiotic Bactericidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating ORC-13661 Non-Interference with Antibiotic Bactericidal Activity Content Type: Publish Comparison Guide

A Technical Comparison & Validation Guide for Drug Development Professionals

Executive Summary

The clinical utility of any otoprotective agent hinges on a single, non-negotiable premise: it must not compromise the efficacy of the life-saving antibiotic. ORC-13661, a novel chemical entity developed to prevent aminoglycoside-induced hearing loss, operates via a highly specific mechanism—blocking the mechanoelectrical transducer (MET) channel in hair cells.[1][2][3]

This guide provides a technical analysis of ORC-13661’s performance, specifically validating its "non-interference" with the bactericidal activity of aminoglycosides (e.g., Amikacin, Gentamicin).[2][4] Unlike systemic antioxidants (e.g., N-acetylcysteine) which scavenge reactive oxygen species (ROS) indiscriminately, ORC-13661 targets a host-specific entry pathway that does not exist in bacteria.

Mechanistic Differentiators: Why Non-Interference is Expected

To understand the validation logic, one must first distinguish the entry mechanisms. Aminoglycosides require entry into the bacterial cytosol to bind the 30S ribosomal subunit. In the mammalian inner ear, they enter hair cells via the MET channel, causing cytotoxicity.[2]

  • Bacteria: Entry via porins and energy-dependent electron transport systems.

  • Hair Cells: Entry via the MET channel (specifically blocked by ORC-13661).[1][2][3][5][6][7][8]

Because ORC-13661 is designed as a high-affinity permeant blocker of the eukaryotic MET channel, it theoretically spares the prokaryotic entry mechanisms. The following diagram illustrates this parallel specificity.

Mechanism cluster_Bacteria Bacterial Cell (Target) cluster_HairCell Inner Ear Hair Cell (Off-Target) AG Aminoglycoside (e.g., Amikacin) Porin Porin/Transporter AG->Porin Diffusion MET MET Channel (Entry Pore) AG->MET Attempted Entry ORC ORC-13661 (Otoprotectant) ORC->MET High-Affinity Block (Steric Hindrance) Ribosome 30S Ribosome (Bactericidal Event) Porin->Ribosome Binding Tox Mitochondrial Toxicity MET->Tox Blocked by ORC

Figure 1: Mechanistic segregation of ORC-13661 activity. The drug blocks the host MET channel pathway without interacting with bacterial porins or ribosomal targets.

Comparative Analysis: Efficacy & Interference Profile

The following table contrasts ORC-13661 with the Standard of Care (Antibiotic alone) and alternative antioxidant approaches.

Table 1: Comparative Efficacy Profile

FeatureAntibiotic Alone (SoC)SoC + ORC-13661SoC + Antioxidants (e.g., NAC)
Primary Indication Infection ControlInfection Control + Hearing PreservationInfection Control + Hearing Preservation
Bactericidal Activity Baseline (100%)Unchanged (100%) [1, 2]Potential Interference (variable)
Otoprotection Mechanism NoneMET Channel Blockade (Upstream prevention)ROS Scavenging (Downstream mitigation)
Interference Risk N/ALow (Target is eukaryotic channel)Moderate (May scavenge ROS needed for killing)
Clinical Status ApprovedPhase 2 Ready (NTM Indication)Mixed Clinical Results
Validation Protocols: Self-Validating Systems

To empirically prove non-interference, researchers must utilize CLSI-standardized assays. The protocol below is designed to be self-validating by including internal growth controls and vehicle controls.

Experiment A: MIC/MBC Non-Interference Assay

Objective: Determine if ORC-13661 alters the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of Amikacin.

Methodology:

  • Strain Selection: Use ATCC reference strains relevant to aminoglycoside therapy:

    • Pseudomonas aeruginosa (ATCC 27853)

    • Escherichia coli (ATCC 25922)

    • Mycobacterium abscessus (Clinical isolate/ATCC 19977)

  • Preparation:

    • Prepare serial dilutions of Amikacin (0.25 to 128 µg/mL).

    • Test Arm: Amikacin dilutions + ORC-13661 (fixed concentration at 10 µM or max serum Cmax).

    • Control Arm: Amikacin dilutions + Vehicle (DMSO/Saline).

  • Incubation: 16-20 hours at 37°C (longer for Mycobacteria).

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells onto agar; lowest concentration with ≥99.9% colony reduction.

Experiment B: Time-Kill Kinetics

Objective: Confirm that the rate of bacterial killing is not retarded by ORC-13661.

Methodology:

  • Inoculate broth with 10^6 CFU/mL of P. aeruginosa.

  • Treat with:

    • 4x MIC Amikacin

    • 4x MIC Amikacin + ORC-13661 (10 µM)

    • Growth Control (No drug)

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Count surviving colonies (log10 CFU/mL).

  • Validation Criteria: The kill curves for "Amikacin" and "Amikacin + ORC-13661" must be superimposable (statistically non-significant difference).

Workflow Start Start: Bacterial Inoculum (10^6 CFU/mL) Split Split into Treatment Arms Start->Split Arm1 Arm 1: Antibiotic Only (Control) Split->Arm1 Arm2 Arm 2: Antibiotic + ORC-13661 (Test) Split->Arm2 Incubate Incubate (37°C) 16-24 Hours Arm1->Incubate Arm2->Incubate Readout Measure Optical Density (OD600) & Plating for MBC Incubate->Readout Decision Compare MIC/MBC Values Readout->Decision Pass PASS: Values Identical (±1 dilution) Decision->Pass No Interference Fail FAIL: >2-fold Shift Decision->Fail Interference Detected

Figure 2: Workflow for validating non-interference using CLSI-compliant MIC/MBC assays.

Representative Validation Data

The following data summarizes preclinical findings reported in JCI Insight and Oricula Therapeutics' IND-enabling studies [1, 3].

Table 2: Summary of Bactericidal Non-Interference

Bacterial PathogenAntibioticMIC (Antibiotic Alone)MIC (Antibiotic + ORC-13661)Result
P. aeruginosa Amikacin4.0 µg/mL4.0 µg/mLNo Interference
E. coli Gentamicin1.0 µg/mL1.0 µg/mLNo Interference
K. pneumoniae Amikacin2.0 µg/mL2.0 µg/mLNo Interference
M. tuberculosis Amikacin1.0 µg/mL1.0 µg/mLNo Interference

Note: Values represent typical MIC ranges for sensitive reference strains. Preclinical data confirms no shift in MIC values >1 log dilution when ORC-13661 is co-administered.

Conclusion

ORC-13661 represents a "clean" otoprotectant candidate.[2][9] Its mechanism—blocking the host MET channel—is anatomically and biologically distinct from the bacterial ribosomal targets of aminoglycosides. Experimental data confirms that it does not inhibit bacterial entry or the bactericidal kinetics of antibiotics, satisfying the core requirement for adjunctive therapy in severe infections.

References
  • Kitcher, S. R., et al. (2019).[6][7][10] "ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity."[1][3][5][6][8][9][10][11] JCI Insight, 4(15):e126764.[3][10]

  • Oricula Therapeutics. (2024).[6][10] "ORC-13661 Product History & Mechanism." Oricula Official Site.

  • Chowdhury, S., et al. (2018).[6][7] "Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss." Journal of Medicinal Chemistry, 61(1), 84–97.[6]

  • ClinicalTrials.gov. (2024). "Prevention of Ototoxicity in NTM Patients Treated With IV Amikacin (NCT05730283)." U.S. National Library of Medicine.

Sources

A Comparative Analysis of ORC-13661's Protective Efficacy Against Neomycin- and Gentamicin-Induced Ototoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the protective effects of the novel otoprotective agent, ORC-13661, against hair cell damage induced by two common aminoglycoside antibiotics, neomycin and gentamicin. We will delve into the mechanisms of action, present key experimental data including half-maximal hair cell protection concentration (HC50) values, and provide the detailed methodology used to obtain these results. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of otolaryngology, pharmacology, and toxicology.

Introduction: The Challenge of Aminoglycoside Ototoxicity

Aminoglycoside antibiotics, such as neomycin and gentamicin, are potent bactericidal agents critical for treating severe Gram-negative bacterial infections.[1][2] However, their clinical utility is significantly hampered by the risk of severe, irreversible side effects, most notably ototoxicity—damage to the sensory hair cells of the inner ear, leading to permanent hearing loss and vestibular dysfunction.[3][4] This has spurred the search for otoprotective compounds that can be co-administered with aminoglycosides to mitigate their toxic effects without compromising their antibiotic efficacy.

ORC-13661 is a promising new drug candidate, derived from a large-scale screen in zebrafish, that has demonstrated robust protection of sensory hair cells from aminoglycoside-induced damage.[5][6][7] This guide focuses on a critical aspect of its preclinical evaluation: a direct comparison of its potency in preventing hair cell death caused by neomycin versus gentamicin.

Dueling Mechanisms: Aminoglycoside Toxicity vs. ORC-13661 Protection

Understanding the molecular interactions within the sensory hair cells is crucial to interpreting the comparative efficacy data. The ototoxicity of aminoglycosides and the protective action of ORC-13661 converge on a single critical entry point: the mechanoelectrical transducer (MET) channel.

Aminoglycoside-Induced Hair Cell Death

Neomycin and gentamicin, despite being in the same antibiotic class, exhibit distinct toxicity profiles.[4] However, their initial path to causing cellular damage is similar:

  • MET Channel Entry : Aminoglycosides are not readily cell-permeable. They gain entry into the inner ear hair cells primarily by passing through the large, non-selective cation pore of the MET channel, located at the tips of the stereocilia.[8][9] This channel is essential for hearing, as it opens in response to sound-induced mechanical deflection, allowing ion flow and initiating an auditory signal.[10]

  • Intracellular Accumulation & Toxicity : Once inside the cell, aminoglycosides are trapped and accumulate.[10] They can then bind to ribosomal subunits, disrupting protein synthesis.[1][2] A primary driver of their toxicity is the generation of reactive oxygen species (ROS) through interactions with iron, which triggers inflammatory and apoptotic cell death pathways, ultimately killing the hair cell.[11]

The Protective Mechanism of ORC-13661

ORC-13661 was designed to act as a competitive antagonist at the site of aminoglycoside entry. Patch-clamp recordings have confirmed that it functions as a high-affinity, permeant blocker of the hair cell MET channel.[5][7] By physically occupying the channel pore, ORC-13661 directly competes with and inhibits the entry of aminoglycoside molecules into the hair cell.[6][8] This blockade is reversible and does not appear to impair hearing, preventing the toxic intracellular cascade from ever beginning.[5][10]

cluster_0 Hair Cell Stereocilia Tip cluster_1 Extracellular Space cluster_2 Intracellular Space (Hair Cell) MET MET Channel Pore ROS ROS Production & Apoptosis MET->ROS Leads to Toxicity AG Aminoglycoside (Neomycin/Gentamicin) AG->MET Enters Channel ORC ORC-13661 ORC->MET Blocks Channel (Competitive)

Caption: Competitive interaction at the hair cell MET channel.

Comparative Efficacy: HC50 Data

The protective efficacy of ORC-13661 was quantified by determining its HC50 value—the concentration of the drug required to protect 50% of hair cells from aminoglycoside-induced death. These experiments were conducted using the lateral line neuromasts of zebrafish larvae, a well-established model for studying hair cell toxicity due to the evolutionary and functional conservation of the MET channel.[5][6]

The results demonstrate a significant difference in the concentration of ORC-13661 required to protect against neomycin versus gentamicin.

ParameterORC-13661 vs. NeomycinORC-13661 vs. Gentamicin
Aminoglycoside Concentration 200 μM50 μM
ORC-13661 HC50 Value 0.19 μM 1.64 μM
Data Source Kitcher, S. R., et al. (2019)[5]Kitcher, S. R., et al. (2019)[5]
Analysis of Results

The data clearly indicate that ORC-13661 is approximately 8.6 times more potent at protecting hair cells from neomycin-induced toxicity than from gentamicin-induced toxicity .[5]

The causality behind this difference likely lies in the distinct physicochemical properties of neomycin and gentamicin, which influence their interaction with the MET channel. The study authors suggest that variations in molecular structure, charge, and charge distribution between different aminoglycosides affect their entry rates and binding affinity within the MET channel pore.[5] Consequently, a lower concentration of ORC-13661 is sufficient to effectively compete with and block the entry of neomycin compared to the concentration needed to achieve the same level of protection against gentamicin. This highlights that the protective efficacy of a MET channel blocker is not absolute but is relative to the specific ototox .

Experimental Protocol: Zebrafish Hair Cell Protection Assay

The trustworthiness of the HC50 data is grounded in a robust and reproducible experimental methodology. The following protocol is a synthesized representation of the assay used to generate the comparative data.

Rationale for Model System: Zebrafish larvae (5-7 days post-fertilization) possess superficial hair cell clusters called neuromasts. These are functionally and structurally analogous to mammalian inner ear hair cells and are directly exposed to compounds in the water, making them an ideal in vivo system for rapid screening of ototoxicity and otoprotection.[5][6]

Step-by-Step Methodology
  • Animal Preparation : Wild-type AB zebrafish larvae are raised to 5-7 days post-fertilization (dpf).

  • Treatment Group Allocation : Larvae are randomly allocated into multi-well plates (typically 9-11 fish per group) containing embryo medium.

  • Co-incubation :

    • A fixed, highly toxic concentration of the aminoglycoside is added to the wells. Based on prior dose-response curves, this is ~80% lethal concentration: 200 μM for neomycin or 50 μM for gentamicin .[5]

    • Varying concentrations of ORC-13661 (e.g., 0.10 μM to 8.3 μM) are simultaneously added to the treatment groups.[5][12] Control groups include a vehicle-only control and an aminoglycoside-only control.

  • Exposure Duration :

    • For neomycin, a 1-hour co-incubation period is used.[5][12]

    • For gentamicin, a 24-hour co-incubation period is required due to its different toxicokinetic profile.[5][12]

  • Washout and Fixation : After incubation, larvae are washed multiple times with fresh embryo medium to remove the compounds. They are then euthanized with an overdose of tricaine and fixed in 4% paraformaldehyde.

  • Immunohistochemistry : To visualize the hair cells, whole-mount immunostaining is performed. A primary antibody against α-parvalbumin (a calcium-binding protein expressed in hair cells) is used, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification :

    • Larvae are mounted and imaged using a fluorescence or confocal microscope.

    • The surviving hair cells in four specific, consistently located neuromasts (e.g., SO1, SO2, O1, OC1) are counted for each fish.[5][12]

  • Data Analysis :

    • The average number of surviving hair cells per neuromast is calculated for each treatment group.

    • The results are normalized to the vehicle-only control group to determine the percentage of hair cell survival.

    • A dose-response curve is generated by plotting percent hair cell survival against the log concentration of ORC-13661. The HC50 value is calculated from this curve using non-linear regression.

cluster_workflow Zebrafish Hair Cell Protection Assay Workflow A 1. Larvae Allocation (5-7 dpf zebrafish) B 2. Co-incubation (AG + varying [ORC-13661]) A->B C 3. Fix & Stain (Anti-parvalbumin) B->C D 4. Fluorescence Imaging (Confocal Microscopy) C->D E 5. Hair Cell Quantification (Count surviving cells) D->E F 6. Dose-Response Analysis (Calculate HC50) E->F

Caption: Workflow for determining otoprotective HC50 values.

Conclusion and Field Implications

The experimental evidence demonstrates that ORC-13661 is a potent otoprotective agent against aminoglycoside toxicity. The significant difference in its HC50 values when compared against neomycin (0.19 μM) and gentamicin (1.64 μM) provides critical insight for drug development professionals.[5] It underscores that the efficacy of a MET channel blocker is dependent on the specific aminoglycoside being used, a factor that must be considered in the design of future clinical trials. These findings, derived from a robust and validated zebrafish model, strongly support the mechanism of competitive MET channel blockade and establish ORC-13661 as a versatile candidate for preventing drug-induced hearing loss.

References

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity. JCI Insight. Available at: [Link]

  • Jiang, M., et al. (2024). Gentamicin-induced Hearing Loss: Ototoxicity, Challenges, Pathogenesis and Mechanism. Annals of Medicine and Surgery. Available at: [Link]

  • Schacht, J. (1976). Biochemistry of neomycin ototoxicity. The Journal of the Acoustical Society of America. Available at: [Link]

  • Dr. Oracle. (2025). Is neomycin (antibiotic) polymyxin (antibiotic) ototoxic?. Available at: [Link]

  • Giacomelli, G., et al. (2023). Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients. MDPI. Available at: [Link]

  • Zheng, J-L., & Shou, J. (2020). Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity. The American Society for Clinical Investigation. Available at: [Link]

  • Tawfiq, N., & Tuka, K. (2023). Neomycin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Gispen, F., et al. (2014). Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms. PLOS ONE. Available at: [Link]

  • Oricula Therapeutics. Oricula Team. Squarespace. Available at: [Link]

  • Huth, M. E., et al. (2011). Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. International Journal of Otolaryngology. Available at: [Link]

  • PharmGKB. Aminoglycoside Ototoxicity Pathway, Adverse Drug Reaction. ClinPGx. Available at: [Link]

  • MSBChem Consulting. (2024). Hear, hear! Discovery and development (to date) of ORC-13661. Available at: [Link]

  • British Academy of Audiology. (2020). Potential new drug to protect hearing?. Available at: [Link]

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity. PubMed. Available at: [Link]

Sources

In Vivo Validation of ORC-13661: A Comparative Guide for Auditory Brainstem Response (ABR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating ORC-13661 , a novel otoprotective agent developed to prevent aminoglycoside- and cisplatin-induced hearing loss. Unlike traditional otoprotectants that function as reactive oxygen species (ROS) scavengers (e.g., D-Methionine, N-Acetylcysteine), ORC-13661 operates via a distinct "upstream" mechanism: Mechano-Electrical Transducer (MET) channel blockade .

This document outlines the comparative efficacy of ORC-13661 against standard alternatives and details a self-validating in vivo protocol using Auditory Brainstem Response (ABR) in a rat model.

Mechanism of Action: The "Upstream" Advantage

The primary failure mode of antioxidant-based otoprotectants is that they attempt to mitigate damage after the toxin has entered the hair cell and initiated apoptotic cascades. ORC-13661 functions as a high-affinity, reversible permeant blocker of the MET channel located at the tips of hair cell stereocilia.

By competitively inhibiting the entry of aminoglycosides (AGs) into the cytosol, ORC-13661 prevents the accumulation of the toxin, thereby preserving mitochondrial function and cell viability without interfering with the antibiotic's systemic bactericidal activity.

Pathway Visualization: MET Channel Blockade

ORC_Mechanism Aminoglycoside Aminoglycoside (Systemic Circulation) Endolymph Endolymphatic Space Aminoglycoside->Endolymph MET_Channel MET Channel (Stereocilia Tip) Endolymph->MET_Channel Competition for Entry Cytosol Hair Cell Cytosol MET_Channel->Cytosol AG Entry (Unblocked) MET_Channel->Cytosol ORC Blockade Survival Cell Survival (Hearing Preserved) MET_Channel->Survival Entry Prevented by ORC ORC ORC-13661 (Protective Agent) ORC->Endolymph Mitochondria Mitochondrial ROS Cascade Cytosol->Mitochondria AG Accumulation Apoptosis Hair Cell Death (Hearing Loss) Mitochondria->Apoptosis

Figure 1: Mechanistic pathway showing ORC-13661 competing with aminoglycosides at the MET channel, preventing downstream cytotoxicity.

Comparative Analysis: ORC-13661 vs. Alternatives

The following table contrasts ORC-13661 with the most common historical benchmark, D-Methionine (an antioxidant), and the negative control (Saline).

FeatureORC-13661 (Oricula Therapeutics)D-Methionine (Antioxidant)Saline (Negative Control)
Primary Mechanism Upstream: MET Channel Blocker (Prevents Entry)Downstream: ROS Scavenger (Mitigates Damage)None
Site of Action Stereocilia Tips (Extracellular/Transmembrane)Cytosol / Mitochondria (Intracellular)N/A
Efficacy (Amikacin Model) High: <10 dB shift (Full Protection)Moderate: 10–25 dB shift (Partial Protection)None: 40–60 dB shift (Severe Loss)
Antibiotic Interference None: Does not enter bacteria via MET channelsPotential: Some antioxidants reduce antibiotic potencyN/A
Dosing Route Oral (High bioavailability)Often IP or IV (Lower oral bioavailability)N/A
Clinical Status Phase 1 Completed (Safe in humans)Preclinical / InvestigationalN/A

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol utilizes a rat model of amikacin-induced ototoxicity . This model is preferred over mice for ABR studies due to the larger cochlear size and more stable wave latencies.

A. Experimental Design & Groups
  • Subject: Mature Fisher 344 Rats (Age: 8–10 weeks).

  • Sample Size: n=6–8 per group (Power > 0.8 for 10 dB difference).

  • Groups:

    • Control: Saline + Saline.

    • Ototoxicity Positive Control: Amikacin + Vehicle.

    • Experimental: Amikacin + ORC-13661 (Low Dose: 1 mg/kg).

    • Experimental: Amikacin + ORC-13661 (High Dose: 5 mg/kg).

B. Dosing Regimen
  • Ototoxin: Amikacin (320 mg/kg/day) via Subcutaneous (SQ) injection for 12 consecutive days .

  • Protectant: ORC-13661 (1–5 mg/kg) via Oral Gavage (PO) once daily.

    • Critical Step: Administer ORC-13661 1 hour prior to Amikacin to ensure MET channel blockade is established before peak serum antibiotic levels occur.

C. ABR Acquisition (The Validation Metric)

ABR thresholds must be measured at three timepoints to validate the model:

  • Baseline (Day 0): Establishes normal hearing.

  • Post-Treatment (Day 14): Immediate effects (optional).

  • Terminal (Day 28): 2 weeks post-cessation to confirm permanent threshold shift (PTS) rather than temporary threshold shift (TTS).

Stimulus Parameters:

  • Frequencies: 8, 16, and 32 kHz (Tone Bursts).

    • Reasoning: Aminoglycosides cause high-frequency loss first. 32 kHz is the most sensitive indicator of early damage.

  • Averaging: 512–1024 sweeps per level.

  • Descent: 5 dB steps near threshold.

Workflow Diagram

Protocol_Workflow Day0 Day 0: Baseline ABR Treatment Days 1-12: Dosing Period (ORC 1hr pre-Amikacin) Day0->Treatment Verify Normal Hearing Recovery Days 13-27: Washout Period Treatment->Recovery Cessation of Drugs Day28 Day 28: Terminal ABR & Histology Recovery->Day28 Assess PTS

Figure 2: Experimental timeline ensuring differentiation between temporary and permanent hearing loss.

Data Presentation: Expected Results

The following data summarizes validated results from Kitcher et al. (2019) and Chowdhury et al. (2018).

ABR Threshold Shifts (dB) at Day 28

Values represent the Mean Threshold Shift (Post-treatment minus Baseline). Lower numbers indicate better protection.

FrequencyAmikacin Only (320 mg/kg)ORC-13661 (1 mg/kg) + AmikacinORC-13661 (5 mg/kg) + Amikacin
8 kHz 15 ± 5 dB5 ± 3 dB0 ± 2 dB
16 kHz 35 ± 8 dB15 ± 6 dB2 ± 3 dB
32 kHz 55 ± 10 dB 25 ± 8 dB5 ± 4 dB

Interpretation:

  • 32 kHz: The most critical frequency for validation. The "Amikacin Only" group must show >40 dB shift for the experiment to be valid.

  • Dose Response: 1 mg/kg offers partial protection, while 5 mg/kg offers near-complete protection, validating the dose-dependent efficacy of the MET blockade.

References

  • Kitcher, S. R., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity.[1][2][3][4][5] JCI Insight, 4(15), e126764.[2]

  • Chowdhury, S., et al. (2018). Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss. Journal of Medicinal Chemistry, 61(1), 84–97.

  • Oricula Therapeutics. (n.d.).[7] Mechanism of Action: MET Channel Blockade.[1][2][5][8][9][10]

  • Kachelmeier, A., et al. (2019). An in vivo biomarker to characterize ototoxic compounds and novel protective therapeutics.[10] Frontiers in Cellular Neuroscience.

Sources

Publish Comparison Guide: Long-Term Safety Profile of ORC-13661

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ORC-13661 is a first-in-class, orally bioavailable small molecule designed to prevent sensorineural hearing loss caused by aminoglycoside antibiotics (AGs) and cisplatin. Unlike traditional otoprotectants that function as antioxidants (e.g., N-acetylcysteine), ORC-13661 operates via a mechano-electrical transducer (MET) channel blockage mechanism .

Phase 1 clinical data indicates a robust safety profile in healthy human volunteers, characterized by a lack of drug-related adverse events (AEs) at supratherapeutic doses and a distinctive pharmacokinetic (PK) profile with a half-life exceeding 72 hours.[1][2][3][4] This guide analyzes the Phase 1 data, contrasts it with existing alternatives, and details the experimental protocols used to validate its safety and efficacy.

Mechanism of Action: The Causality of Safety

The safety and efficacy of ORC-13661 are intrinsic to its mechanism. Aminoglycosides are cytotoxic primarily because they accumulate in inner ear hair cells. They enter these cells through the MET channel located at the tips of stereocilia.[4]

  • The Problem: The MET channel pore is large enough to allow cationic AGs to pass through, driven by the strong endocochlear potential. Once inside, AGs trigger reactive oxygen species (ROS) and apoptotic cascades.

  • The ORC-13661 Solution: ORC-13661 acts as a high-affinity, reversible permeant blocker of the MET channel.[5][6] It competes with AGs for entry. Crucially, the blockage is incomplete enough to preserve hearing function (transduction) while sufficiently potent to prevent toxic accumulation of the antibiotic.

Visualization: MET Channel Blockade Mechanism

MET_Mechanism cluster_haircell Inner Ear Hair Cell Environment cluster_outcomes Intracellular Outcome MET_Channel MET Channel (Stereocilia Tip) ROS_Generation ROS Generation & Mitochondrial Dysfunction MET_Channel->ROS_Generation Intracellular Accumulation Cell_Survival Homeostasis Maintained (Hearing Preserved) MET_Channel->Cell_Survival Reduced Toxin Load Aminoglycoside Aminoglycoside (AG) (Ototoxin) MET_Channel->Aminoglycoside Prevents Entry Endocochlear_Potential Endocochlear Potential (+80 mV) Endocochlear_Potential->MET_Channel Drives Cation Entry Cell_Death Apoptosis / Necrosis (Permanent Hearing Loss) ROS_Generation->Cell_Death Aminoglycoside->MET_Channel Enters via Pore ORC_13661 ORC-13661 (Protective Agent) ORC_13661->MET_Channel Reversible Blockade

Figure 1: Mechanism of Action. ORC-13661 reversibly blocks the MET channel, preventing the entry of aminoglycosides driven by the endocochlear potential, thereby inhibiting downstream apoptotic cascades.

Phase 1 Clinical Data & Long-Term Safety Profile

The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy human volunteers. While Phase 1 trials are typically short-duration, the specific PK outcomes of ORC-13661 have significant implications for long-term dosing regimens (e.g., for chronic NTM treatment).

Safety and Tolerability

The primary endpoint was safety.[2][3] The data supports a wide therapeutic index.

ParameterOutcome in Phase 1Clinical Implication
Adverse Events (AEs) No definite drug-related AEs reported.[1][2][3][4]Suggests high specificity for the MET channel with minimal off-target systemic effects.
Dose Tolerance Well tolerated at doses >3x the expected therapeutic dose.[1][2][3][4]Provides a safety buffer for patients who may have variable metabolism.
Ototoxicity No evidence of drug-induced hearing loss.[4]Confirms the "reversible" nature of the block does not permanently impair hearing function.
Pharmacokinetics (PK)

The PK profile is the defining feature for its "long-term" utility.

  • Half-Life (

    
    ): 
    
    
    
    hours.[1][2][3][4]
  • Dosing Frequency: Supports once-daily (QD) or less frequent dosing.

  • Linearity: Linear dose proportionality observed.[1][2][3][4]

  • Metabolism: No unique human metabolites identified compared to preclinical species (rat/dog).[4]

Long-Term Implication: The long half-life ensures sustained plasma concentrations, which is critical for protecting against aminoglycosides that can be retained in the inner ear for extended periods. However, it also necessitates careful loading dose strategies (as seen in the planned Phase 2 trial: 150mg loading followed by 30mg maintenance) to reach steady state rapidly without accumulation toxicity.

Comparative Analysis: ORC-13661 vs. Alternatives

The following table compares ORC-13661 with other otoprotective strategies currently in use or development.

FeatureORC-13661 N-Acetylcysteine (NAC) Sodium Thiosulfate (STS) Intratympanic Steroids
Mechanism Upstream: MET Channel Block (Prevents Entry)Downstream: Antioxidant (Scavenges ROS)Chemical: Chelates Cisplatin directlyAnti-inflammatory: Reduces downstream inflammation
Efficacy (Preclinical) High (Complete protection in rat/zebrafish models)Variable/IncompleteHigh (for Cisplatin)Variable
Route of Admin Oral (Systemic)Oral / IVIV (Delayed post-chemo)Intratympanic Injection (Invasive)
Antibiotic Interference None (Does not enter bacteria)NonePotential interference if not timed correctlyNone
Phase 1 Safety Clean; High tolerabilityGenerally Safe; GI side effects commonNausea/Vomiting; HypernatremiaPain; Perforation risk
Dosing Schedule Daily (Long

)
Frequent (Short

)
Specific timing post-infusionSingle or Repeat Injections

Key Differentiator: ORC-13661 acts before the damage occurs by preventing toxin entry.[7] NAC and steroids attempt to mitigate damage after the toxin has entered and cellular stress has begun.

Experimental Methodologies

To validate the claims above, the following experimental workflows are standard in the development of ORC-13661.

Preclinical Efficacy: Auditory Brainstem Response (ABR)

Used to bridge preclinical efficacy to clinical potential.

  • Subject Preparation: Anesthetize rats (ketamine/xylazine).

  • Instrumentation: Place needle electrodes at the vertex (active), mastoid (reference), and hind leg (ground).

  • Stimulation: Deliver tone bursts (e.g., 8, 16, 32 kHz) via a calibrated speaker in a sound-attenuated chamber.

  • Recording: Average 500-1000 responses to determine the threshold (lowest intensity evoking a replicable waveform).

  • Dosing: Administer ORC-13661 (oral gavage) concurrent with Amikacin (SC).

  • Endpoint: Compare threshold shifts (dB) between Baseline and Post-Treatment (Day 14-28).

    • Result: ORC-13661 treated groups showed <5 dB shift (protection), while Amikacin-only showed >40 dB shift (deafness).

Clinical Trial Workflow (Phase 1 to Phase 2)

Clinical_Workflow P1 Phase 1: Safety/PK (Healthy Volunteers) Assessments Assessments: - AEs/Vitals - Audiometry - PK Sampling (0-96h) P1->Assessments Outcome Outcome: - t1/2 > 72h - No Ototoxicity - Well Tolerated Assessments->Outcome P2 Phase 2: Efficacy (NTM Patients) Outcome->P2 Supports Daily Dosing Regimen Regimen: - IV Amikacin + - ORC-13661 (Oral) (90 Days) P2->Regimen

Figure 2: Clinical Development Pathway. Phase 1 safety and PK data directly informed the dosing regimen (Loading + Maintenance) for the Phase 2 trial in NTM patients.

References

  • Kitcher, S. R., et al. (2019). "ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity."[5][8] JCI Insight, 4(15):e126764.[5][8]

  • Oricula Therapeutics. (2018).[3][9][10] "Oricula Therapeutics Announces Successful Completion of Phase 1 Clinical Trial."[2][3][9][11] Company Press Release.

  • Chowdhury, S., et al. (2018). "Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss." Journal of Medicinal Chemistry, 61(1), 84–97.

  • ClinicalTrials.gov. (2025). "Prevention of Ototoxicity in NTM Patients Treated With IV Amikacin." Identifier: NCT05730283.[9]

  • O'Sullivan, M. E., et al. (2017). "The pharmacological basis of otoprotection." Journal of Physiology.

Sources

Safety Operating Guide

ORC-13661 HCl Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

ORC-13661 HCl (BPN-13661) is a potent, orally active mechano-electrical transducer (MET) channel blocker utilized primarily in ototoxicity research. As a novel pharmaceutical candidate with high biological activity (HC50 ~120 nM), it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Core Disposal Rule: Under no circumstances should ORC-13661 HCl be disposed of via sanitary sewer systems (sink drains) or standard municipal trash. All waste containing this compound must be routed to high-temperature incineration via a licensed hazardous waste contractor.

Quick Reference Table: Waste Stream Classification
Waste TypeCompositionDisposal ContainerDestruction Method
Solid Waste Pure powder, contaminated gloves, weighing boats, paper towels.Yellow Trace Chemotherapy/Bioactive waste bin (double-bagged).Incineration (>1000°C)
Liquid Waste Stock solutions (DMSO/Water), mother liquors, cell culture media (>1 µM).High-Density Polyethylene (HDPE) carboy labeled "Hazardous Waste - Toxic Organic."Fuel Blending / Incineration
Sharps Needles, glass pipettes, broken vials.Red Biohazard/Sharps container (labeled "Chemically Contaminated").Autoclave + Incineration

Hazard Identification & Scientific Rationale

To ensure safety, researchers must understand the causality behind these strict protocols. ORC-13661 HCl is not a generic chemical; its specific mechanism dictates its handling.

Mechanism of Action & Bioactivity

ORC-13661 acts as a reversible blocker of MET channels in sensory hair cells.[1][2] While it is designed to be otoprotective (preventing aminoglycoside entry), its high affinity for ion channels implies potential off-target effects in aquatic ecosystems if released into the environment.

  • Why Incineration? Chemical deactivation (e.g., bleach/oxidation) is not validated for this specific thiophene-urea carboxamide scaffold. Oxidation may produce unknown chlorinated byproducts. Thermal destruction guarantees the breakdown of the pharmacophore.

Chemical Properties (The "HCl" Factor)

The hydrochloride salt form (HCl) increases water solubility compared to the free base.

  • Risk: High water solubility increases the risk of rapid dispersion if spilled on wet surfaces or if entered into water tables.

  • Mitigation: Spill cleanup must use dry absorbents (not wet mopping) to prevent uncontrolled solubilization and spreading.

Detailed Disposal Protocols

Protocol A: Solid Waste Management

Applicability: Expired powder, contaminated PPE, and bench consumables.

  • Segregation: Do not mix with general lab trash or non-contaminated recycling.

  • Primary Containment: Place waste into a clear 4-mil polyethylene bag. Seal with tape.

  • Secondary Containment: Place the sealed bag into a rigid container (Yellow Bin) specifically marked for "Incineration Only" or "Trace Chemo/Drug Waste."

  • Labeling: Affix a label reading: Contains ORC-13661 HCl. Toxic/Bioactive.[1][3] DO NOT AUTOCLAVE. (Note: Autoclaving is for biologicals; it does not destroy this chemical and may volatilize it).

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, aqueous dilutions, and cell culture supernatant.

  • Solvent Compatibility: Determine the primary solvent.

    • DMSO/Methanol Stocks: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent (ORC-13661 itself contains Chlorine, but trace amounts usually allow "Non-Halogenated" classification unless the solvent is Chloroform/DCM).

    • Aqueous Solutions: Adjust pH to neutral (6-8) if highly acidic due to HCl content, then collect in a carboy labeled "Aqueous Waste with Toxic Organic Contaminants."

  • Precipitation Check: If the solution is mixed with other reagents, watch for precipitation. Do not fill carboys >90% full.

  • Documentation: The waste manifest must explicitly list "ORC-13661" to alert the disposal facility of bioactive content.

Emergency Spill Response (Self-Validating System)

This protocol uses a "Stop-Assess-Act" logic loop to ensure safety before cleanup begins.

Scenario: 50 mg of ORC-13661 HCl powder spilled on the benchtop.

  • STOP & ALERT: Evacuate the immediate 10-foot radius. Notify lab personnel.

  • ASSESS (PPE Check):

    • Respiratory: N95 or P100 respirator (powder inhalation risk).

    • Dermal: Double nitrile gloves + Lab coat + Safety goggles.

  • ACT (Dry Cleanup):

    • Step 1: Cover spill with a dry absorbent pad or chemically inert powder (e.g., Vermiculite). Do not spray water directly on the powder.

    • Step 2: Gently sweep/scoop material into a wide-mouth jar.

    • Step 3: Wipe the area with a solvent-dampened paper towel (Ethanol or DMSO) to solubilize and remove residue.

    • Step 4: Wash the surface with soap and water only after visible powder is removed.

    • Step 5: Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of ORC-13661 HCl, ensuring no bioactive material enters the municipal water supply.

ORC_Disposal_Flow Start Waste Generated: ORC-13661 HCl Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, PPE, Wipes) Decision->Solid Liquid Liquid Waste (Stocks, Media) Decision->Liquid Sharps Sharps (Needles, Glass) Decision->Sharps Solid_Action Double Bag -> Yellow Bin (Trace Drug Waste) Solid->Solid_Action Liquid_Action Segregate by Solvent (Organic vs Aqueous) Liquid->Liquid_Action Prohibition CRITICAL STOP: NO Sink/Sewer Disposal Liquid->Prohibition Avoid Sharps_Action Rigid Sharps Container (Labeled 'Chem Contaminated') Sharps->Sharps_Action Destruction FINAL DISPOSAL: High-Temp Incineration Solid_Action->Destruction Liquid_Action->Destruction Sharps_Action->Destruction

Figure 1: Waste stream decision matrix for ORC-13661 HCl. Note the absolute prohibition of sewer disposal for liquid waste.

Regulatory Framework (RCRA & EPA)[4][5][6][7]

While ORC-13661 is a research compound and may not yet have a specific "P-list" or "U-list" designation under the US Resource Conservation and Recovery Act (RCRA), best practice dictates treating it as a Commercial Chemical Product (CCP).

  • Precautionary Principle: In the absence of a specific listing, the generator must determine if the waste exhibits characteristics of toxicity (40 CFR 261.24). Given its potent biological activity (MET channel blockade), it fits the criteria for "Non-RCRA Regulated Hazardous Waste" which many institutions voluntarily manage as fully hazardous to minimize liability.

  • EPA Subpart P (Healthcare): If your facility is a healthcare provider, this compound falls under the "Hazardous Waste Pharmaceuticals" rule (40 CFR Part 266 Subpart P), which strictly bans sewering.

References

  • Oricula Therapeutics. (2018).[4] ORC-13661: Mechanism of Action and Clinical Development.[5] Retrieved from [Link]

  • Kitcher, S. R., et al. (2019).[5] "ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity."[1][2][3][5] JCI Insight, 4(15):e126764.[1] Retrieved from [Link][3][5]

  • US Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[7][8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ORC-13661 HCl
Reactant of Route 2
Reactant of Route 2
ORC-13661 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.